Product packaging for IMB-XH1(Cat. No.:)

IMB-XH1

Cat. No.: B1675954
M. Wt: 333.4 g/mol
InChI Key: ICJKSTJCIAGPIS-UHFFFAOYSA-N
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Description

Mcl1-IN-2 is a selective Mcl-1 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N3OS B1675954 IMB-XH1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJKSTJCIAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dual-Mechanism Inhibitor IMB-XH1: A Technical Overview of its Anti-Cancer and Antibiotic Potentiating Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IMB-XH1, a novel small molecule inhibitor with a unique dual-targeting profile. This compound has been identified as a potent inhibitor of both Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein implicated in cancer, and New Delhi metallo-β-lactamase-1 (NDM-1), a bacterial enzyme conferring broad-spectrum antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through two distinct and clinically relevant mechanisms:

  • Inhibition of Mcl-1: this compound acts as an inhibitor of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor survival and resistance to conventional therapies.[2] By binding to Mcl-1, this compound is believed to disrupt its interaction with pro-apoptotic proteins like Bak and Noxa, thereby promoting the intrinsic pathway of apoptosis in cancer cells.[3]

  • Inhibition of NDM-1: this compound is a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).[1] NDM-1 is a bacterial enzyme that hydrolyzes and inactivates a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[4][5][6] By inhibiting NDM-1, this compound has the potential to restore the efficacy of existing β-lactam antibiotics against "superbugs."[1][4]

Quantitative Data

The inhibitory activity of this compound against various metallo-β-lactamases has been quantified, with the following IC50 values reported:

Target EnzymeIC50 (μM)
NDM-10.4637
IMP-43.980
ImiS0.2287
L11.158
Data from Han, J., et al. (2019).[4]

Signaling Pathways and Mechanisms

Mcl-1 Inhibition and Apoptosis Induction

This compound's inhibition of Mcl-1 is crucial for overcoming cancer cell resistance to apoptosis. The diagram below illustrates the simplified intrinsic apoptosis pathway and the role of Mcl-1.

Mcl1_Pathway cluster_stimuli cluster_bcl2 cluster_mito cluster_caspase Chemotherapy Chemotherapy BH3_only BH3-only proteins (Bim, Puma, Noxa) Chemotherapy->BH3_only Radiation Radiation Radiation->BH3_only Growth_Factor_Withdrawal Growth_Factor_Withdrawal Growth_Factor_Withdrawal->BH3_only Bax_Bak Bax/Bak BH3_only->Bax_Bak activates Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IMB_XH1 This compound IMB_XH1->Mcl1 inhibits

Caption: this compound inhibits Mcl-1, promoting apoptosis.

NDM-1 Inhibition and Restoration of Antibiotic Activity

This compound's ability to inhibit NDM-1 is key to its potential as an antibiotic adjuvant. The diagram below shows the mechanism of β-lactam hydrolysis by NDM-1 and its inhibition by this compound.

NDM1_Inhibition cluster_ndm1 NDM-1 Active Site cluster_antibiotic NDM1 NDM-1 Enzyme (with Zn2+ ions) Inactive_Antibiotic Inactive Hydrolyzed Antibiotic NDM1->Inactive_Antibiotic hydrolyzes Beta_Lactam β-Lactam Antibiotic Beta_Lactam->NDM1 binds to IMB_XH1 This compound IMB_XH1->NDM1 non-competitive inhibition

Caption: this compound non-competitively inhibits NDM-1.

Experimental Protocols

NDM-1 Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound against NDM-1 was determined using a spectrophotometric assay with nitrocefin as the substrate. This protocol is based on similar published methods.

  • Reagents and Materials:

    • Recombinant NDM-1 enzyme

    • This compound (dissolved in DMSO)

    • Nitrocefin (chromogenic β-lactamase substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of recombinant NDM-1 enzyme is prepared in the assay buffer.

    • Varying concentrations of this compound are pre-incubated with the NDM-1 enzyme solution in the wells of a 96-well microplate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C). A control with DMSO alone is also prepared.

    • The reaction is initiated by the addition of a solution of nitrocefin to each well.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

    • The initial reaction rates are calculated for each concentration of this compound.

    • The percentage of inhibition is calculated relative to the control (DMSO alone).

    • The IC50 value, the concentration of this compound that causes 50% inhibition of NDM-1 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mcl-1 Inhibition Assay (General Protocol)

The inhibition of the Mcl-1/pro-apoptotic protein interaction by this compound can be assessed using a variety of in vitro assays, such as a competitive binding assay.

  • Reagents and Materials:

    • Recombinant human Mcl-1 protein

    • A fluorescently labeled peptide derived from a pro-apoptotic BH3 domain (e.g., from Bim or Noxa)

    • This compound (dissolved in DMSO)

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)

    • Microplates suitable for fluorescence polarization or FRET

    • Plate reader capable of measuring fluorescence polarization or FRET

  • Procedure:

    • Recombinant Mcl-1 protein and the fluorescently labeled BH3 peptide are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization or FRET signal.

    • Serial dilutions of this compound are added to the Mcl-1/peptide mixture. A control with DMSO alone is included.

    • The mixture is incubated to allow the inhibitor to compete with the fluorescent peptide for binding to Mcl-1.

    • The fluorescence polarization or FRET signal is measured using a plate reader. The displacement of the fluorescent peptide by this compound results in a decrease in the signal.

    • The percentage of inhibition of binding is calculated for each concentration of this compound.

    • The IC50 or Ki value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable binding model.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a dual-target inhibitor like this compound.

Experimental_Workflow Target_ID Target Identification (Mcl-1 and NDM-1) HTS High-Throughput Screening (Compound Library) Target_ID->HTS Hit_ID Hit Identification (this compound) HTS->Hit_ID Biochem_Assays Biochemical Assays (IC50 Determination) Hit_ID->Biochem_Assays Cell_Assays Cell-Based Assays (Apoptosis, MIC) Biochem_Assays->Cell_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Binding Kinetics) Cell_Assays->Mechanism_Studies Animal_Models In Vivo Efficacy (Xenograft, Infection Models) Mechanism_Studies->Animal_Models Tox_Studies Toxicology and PK/PD Studies Animal_Models->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate with a novel dual mechanism of action. Its ability to induce apoptosis in cancer cells by inhibiting Mcl-1, combined with its capacity to restore the activity of β-lactam antibiotics against resistant bacteria by inhibiting NDM-1, positions it as a unique molecule with potential applications in both oncology and infectious diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

IMB-XH1: A Dual Inhibitor Targeting Mcl-1 and NDM-1 for Cancer and Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 has emerged as a significant small molecule inhibitor, uniquely characterized by its dual-targeting capability against two seemingly disparate yet critical therapeutic targets: the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the New Delhi metallo-β-lactamase-1 (NDM-1). This dual activity positions this compound as a promising candidate for addressing both cancer, through the induction of apoptosis, and antibiotic resistance, by restoring the efficacy of β-lactam antibiotics. This technical guide provides a comprehensive overview of the core technical aspects of this compound, including its inhibitory properties, the experimental methodologies for its evaluation, and the underlying signaling pathways and mechanisms of action of its targets.

Core Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against both Mcl-1 and NDM-1. The quantitative data for its inhibitory action are summarized below.

Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases
Enzyme TargetIC50 (μM)Inhibition Type
NDM-1 0.4637Non-competitive
IMP-4 3.980Not Determined
ImiS 0.2287Not Determined
L1 1.158Not Determined

Data sourced from a high-throughput screening study that identified this compound as a novel NDM-1 inhibitor.[1]

Table 2: Inhibitory Activity of Hydroxyquinoline-Derived Mcl-1 Inhibitors

While a specific IC50 value for this compound against Mcl-1 is not publicly available, data from a study on a series of hydroxyquinoline-derived Mcl-1 inhibitors, to which this compound belongs, provides valuable context.

CompoundMcl-1 IC50 (μM)Bcl-xL InhibitionCell Line EC50 (μM)
Parent Compound (substituted 7-hydroxyquinoline) 2.4> 100 µMNot Reported
Lead Compound (analog of parent) Not ReportedNot Reported0.3–15

Data from a study on the discovery and characterization of selective hydroxyquinoline-derived Mcl-1 inhibitors. The lead compound demonstrated efficacy in a panel of human malignancy cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and similar compounds are provided below.

NDM-1 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against the NDM-1 enzyme.

Objective: To determine the IC50 value of this compound against NDM-1.

Materials:

  • Recombinant NDM-1 enzyme

  • This compound (or other test inhibitors)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • DMSO (for dissolving inhibitor)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant NDM-1 enzyme in the assay buffer to a final concentration of 5-10 nM.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Reaction: a. In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well. b. Add varying concentrations of this compound or DMSO (as a vehicle control) to the wells. c. Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow for binding.

  • Substrate Addition and Measurement: a. Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 100 µM. b. Initiate the enzymatic reaction by adding the nitrocefin solution to each well. c. Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis: a. Calculate the initial velocity of the reaction for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Mcl-1 Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a common method for screening and characterizing Mcl-1 inhibitors based on their ability to displace a fluorescently labeled BH3 peptide.

Objective: To determine the binding affinity (IC50) of this compound for Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., Phosphate-buffered saline with 0.01% Tween-20)

  • DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: a. Prepare a working solution of recombinant Mcl-1 protein in the assay buffer. b. Prepare a working solution of the FITC-labeled BH3 peptide in the assay buffer. c. Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Setup: a. In a 384-well plate, add the Mcl-1 protein and the FITC-labeled BH3 peptide to each well. b. Add the serially diluted this compound or DMSO (control) to the wells. c. Include controls for no inhibition (Mcl-1 + peptide + DMSO) and background fluorescence (buffer only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis: a. The degree of polarization is proportional to the amount of fluorescent peptide bound to Mcl-1. b. Calculate the percent inhibition for each concentration of this compound relative to the controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Mcl-1 Signaling Pathway

Mcl-1 is a key pro-survival member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. The expression and stability of Mcl-1 are tightly regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote its stability, and the GSK3β pathway, which can lead to its degradation.

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Ras Ras Receptor Tyrosine Kinases->Ras Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mcl1_Protein Mcl1_Protein ERK->Mcl1_Protein Phosphorylation (Stabilization) GSK3b->Mcl1_Protein Phosphorylation (Degradation) Bak Bak Mcl1_Protein->Bak Bim Bim Mcl1_Protein->Bim Mitochondrion Mitochondrion Bak->Mitochondrion Bim->Bak Apoptosis Apoptosis Mitochondrion->Apoptosis IMB_XH1 IMB_XH1 IMB_XH1->Mcl1_Protein Inhibition NDM1_Mechanism cluster_enzyme NDM-1 Enzyme Active_Site Active Site (with Zn2+ ions) Allosteric_Site Allosteric Site Hydrolyzed_Antibiotic Hydrolyzed_Antibiotic Active_Site->Hydrolyzed_Antibiotic Hydrolyzes Allosteric_Site->Active_Site Induces Conformational Change (Inhibition) Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic->Active_Site Binds to IMB_XH1 IMB_XH1 IMB_XH1->Allosteric_Site Binds to (Non-competitive) HTS_Workflow Compound_Library Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) IC50_Determination->Secondary_Assays Lead_Compound Lead_Compound Secondary_Assays->Lead_Compound Cellular_Assay_Workflow Treat_Cells Treat Cancer Cell Lines with this compound Cell_Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treat_Cells->Cell_Viability_Assay Apoptosis_Assay Apoptosis Induction Assay (e.g., Caspase-Glo, Annexin V) Treat_Cells->Apoptosis_Assay EC50_Determination Determine EC50 Cell_Viability_Assay->EC50_Determination Validated_Hit Validated_Hit EC50_Determination->Validated_Hit Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for Apoptotic Markers) Apoptosis_Assay->Mechanism_Validation Mechanism_Validation->Validated_Hit

References

In-Depth Technical Guide: The Chemical and Biological Profile of IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental methodologies related to IMB-XH1 (CAS No. 292057-76-2). This compound has been identified as a dual-action small molecule, exhibiting inhibitory effects on both the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the New Delhi metallo-β-lactamase-1 (NDM-1). This document is intended to serve as a core resource for researchers in oncology and infectious diseases.

Chemical Structure and Properties

This compound is a hydroxyquinoline-derived compound. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name (E)-2-((pyridin-2-ylimino)methyl)-4-(thiophen-2-yl)quinolin-8-olN/A
CAS Number 292057-76-2[1]
Molecular Formula C19H15N3OSN/A
Molecular Weight 333.41 g/mol [1]
Appearance White to yellow solid[2]

Biological Activity

This compound has demonstrated inhibitory activity against two distinct and clinically significant protein targets: Mcl-1, an anti-apoptotic protein often overexpressed in cancers, and NDM-1, a metallo-β-lactamase that confers broad antibiotic resistance to bacteria.

Mcl-1 Inhibition

This compound has been identified as an inhibitor of Mcl-1, a key regulator of the intrinsic apoptosis pathway. By binding to Mcl-1, this compound can disrupt its interaction with pro-apoptotic proteins, leading to the induction of apoptosis in Mcl-1-dependent cancer cells. The selective inhibition of Mcl-1 over other Bcl-2 family members is a critical area of cancer research.[3]

NDM-1 Inhibition

This compound acts as a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).[4] This enzyme is a significant contributor to antibiotic resistance in Gram-negative bacteria, as it can hydrolyze a broad spectrum of β-lactam antibiotics.[5] The inhibitory activity of this compound against NDM-1 and other metallo-β-lactamases (MBLs) suggests its potential as a co-therapeutic agent to restore the efficacy of existing antibiotics.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: Metallo-β-Lactamase Inhibitory Activity of this compound

EnzymeIC50 (μM)
NDM-10.4637
IMP-43.980
ImiS0.2287
L11.158

Table 2: Effect of this compound on Antibiotic Sensitivity

OrganismTreatmentEffect
E. coli BL21(DE3) (pET-30a(+)-NDM-1)This compound (20 μg/mL)> 8-fold increase in sensitivity to ampicillin

Signaling Pathways and Mechanisms of Action

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family that prevents the permeabilization of the outer mitochondrial membrane, a key event in the intrinsic apoptosis pathway.[6] this compound, as an Mcl-1 inhibitor, is proposed to bind to Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bim.[7] This leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]

Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits MOMP MOMP Bak->MOMP Induces Bax Bax Bax->MOMP Induces CytoC_mito Cytochrome c MOMP->CytoC_mito Release of CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto IMB_XH1 This compound IMB_XH1->Mcl1 Inhibits Apoptosome Apoptosome Formation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC_cyto->Apoptosome

Caption: Intrinsic apoptosis pathway and the role of this compound as an Mcl-1 inhibitor.

NDM-1 and β-Lactam Hydrolysis

NDM-1 is a metallo-β-lactamase that utilizes zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, the core structural feature of many antibiotics.[5] This enzymatic reaction inactivates the antibiotic. This compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

NDM1_Inhibition_Workflow cluster_Bacterial_Periplasm Bacterial Periplasm NDM1 NDM-1 Enzyme Hydrolyzed_BL Hydrolyzed (Inactive) β-Lactam NDM1->Hydrolyzed_BL Catalyzes hydrolysis NDM1_IMB NDM-1-IMB-XH1 Complex (Inactive) BetaLactam β-Lactam Antibiotic BetaLactam->NDM1 Binds to active site BetaLactam->NDM1_IMB Binding prevented/reduced IMB_XH1 This compound IMB_XH1->NDM1 Binds to allosteric site

Caption: Mechanism of NDM-1 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections describe the methodologies for key experiments cited in the literature.

Mcl-1 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for screening and characterizing inhibitors of protein-protein interactions. The protocol is based on the methodology described for similar hydroxyquinoline-derived Mcl-1 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of this compound against the Mcl-1/Bim interaction.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescein-labeled Bim BH3 peptide

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescein-labeled Bim BH3 peptide to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NDM-1 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of NDM-1 by monitoring the hydrolysis of a chromogenic β-lactam substrate. The protocol is based on the methods described for the characterization of NDM-1 inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of this compound against NDM-1.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Chromogenic β-lactam substrate (e.g., CENTA or nitrocefin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add the NDM-1 enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the chromogenic β-lactam substrate to each well.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA or 486 nm for nitrocefin) over time using a microplate reader.

  • Determine the initial reaction velocity (rate of hydrolysis) for each concentration of this compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Synthesis of this compound

Synthesis_Workflow Start Starting Materials (e.g., substituted quinoline and pyridine precursors) Step1 Step 1: Synthesis of 8-hydroxyquinoline-2-carbaldehyde derivative Start->Step1 Step2 Step 2: Condensation reaction with 2-aminopyridine Step1->Step2 Purification Purification (e.g., chromatography) Step2->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: A proposed general workflow for the synthesis of this compound.

Conclusion

This compound is a promising small molecule with dual inhibitory activity against Mcl-1 and NDM-1. Its potential applications in both oncology and infectious disease warrant further investigation. This technical guide provides a foundational understanding of its chemical structure, biological activities, and the experimental protocols necessary for its study. The provided data and diagrams are intended to facilitate further research and development of this compound and related compounds.

References

The Discovery and Synthesis of IMB-XH1: A Novel Dual-Targeting Agent Against Bacterial Resistance and Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanisms of action of IMB-XH1, a novel small molecule with demonstrated inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1) and myeloid cell factor 1 (Mcl-1). This dual-targeting capability positions this compound as a promising lead compound for the development of new therapeutics to combat antibiotic-resistant bacterial infections and various cancers.

Introduction

The emergence of multidrug-resistant pathogens and the intrinsic survival mechanisms of cancer cells represent two of the most significant challenges in modern medicine. This compound has been identified as a molecule of interest at the intersection of these two fields. Initially discovered as a potent inhibitor of NDM-1, an enzyme conferring broad-spectrum antibiotic resistance to Gram-negative bacteria, further investigation has revealed its inhibitory effects on Mcl-1, a key anti-apoptotic protein frequently overexpressed in cancer.

This whitepaper will detail the discovery of this compound through high-throughput screening, discuss its proposed synthesis based on its chemical structure, and present its inhibitory activities. Furthermore, it will elucidate the signaling pathways of its molecular targets, NDM-1 and Mcl-1, providing a rationale for its therapeutic potential.

Discovery of this compound

This compound was identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) following a high-throughput screening campaign of a diverse chemical library. The primary research, published in the Journal of Chinese Pharmaceutical Sciences, describes the screening process that led to the identification of this promising compound.

High-Throughput Screening (HTS)

While the specific high-throughput screening protocol for the discovery of this compound is not publicly detailed, a general workflow for such a screen can be outlined.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening Process cluster_analysis Data Analysis Compound_Library Chemical Library Dispensing Automated Dispensing of Compounds, Enzyme, and Substrate into Microplates Compound_Library->Dispensing NDM1_Enzyme NDM-1 Enzyme NDM1_Enzyme->Dispensing Substrate Substrate (e.g., Nitrocefin) Substrate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Spectrophotometry) Incubation->Detection Data_Processing Data Processing and Normalization Detection->Data_Processing Hit_Identification Hit Identification (Compounds showing significant inhibition) Data_Processing->Hit_Identification IMB_XH1 This compound Identified Hit_Identification->IMB_XH1 Synthesis_Pathway cluster_precursors Precursors cluster_reactions Key Reactions cluster_product Final Product HQ_Derivative Functionalized 8-Hydroxyquinoline Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, Stille) HQ_Derivative->Coupling_Reaction Thiophene_Derivative Functionalized Thiophene Thiophene_Derivative->Coupling_Reaction Pyridine_Derivative Functionalized Pyridine Pyridine_Derivative->Coupling_Reaction Purification Purification and Characterization Coupling_Reaction->Purification IMB_XH1 This compound Purification->IMB_XH1 NDM1_Pathway cluster_resistance Antibiotic Resistance Mechanism cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme Beta_Lactam->NDM1 Binds to active site NDM1_Inhibited Inhibited NDM-1 Beta_Lactam->NDM1_Inhibited Binding prevented Hydrolysis Hydrolysis of β-Lactam Ring NDM1->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Replication Inactive_Antibiotic->Bacterial_Survival IMB_XH1 This compound IMB_XH1->NDM1 Binds to allosteric site Antibiotic_Efficacy Restored Antibiotic Efficacy NDM1_Inhibited->Antibiotic_Efficacy Bacterial_Death Bacterial Death Antibiotic_Efficacy->Bacterial_Death Mcl1_Pathway cluster_survival Cancer Cell Survival cluster_inhibition_apoptosis Inhibition by this compound and Apoptosis Induction Mcl1 Mcl-1 Apoptosis_Blocked Apoptosis Blocked Mcl1->Apoptosis_Blocked Mcl1_Inhibited Inhibited Mcl-1 Pro_Apoptotic Pro-Apoptotic Proteins (Bak, Bax) Pro_Apoptotic->Mcl1 Sequestered by Cell_Survival Cell Survival and Proliferation Apoptosis_Blocked->Cell_Survival IMB_XH1 This compound IMB_XH1->Mcl1 Pro_Apoptotic_Released Released Pro-Apoptotic Proteins Mcl1_Inhibited->Pro_Apoptotic_Released Leads to release of MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic_Released->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

IMB-XH1: A Non-Competitive Inhibitor of New Delhi Metallo-β-Lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Executive Summary

The global proliferation of "superbugs" carrying the New Delhi metallo-β-lactamase-1 (NDM-1) gene presents a formidable challenge to modern medicine. NDM-1 confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems, by hydrolyzing their characteristic β-lactam ring.[1] This renders a critical class of antibiotics ineffective. Standard β-lactamase inhibitors like clavulanic acid are powerless against NDM-1 and other metallo-β-lactamases (MBLs).[1][2] This whitepaper details the discovery, mechanism, and preclinical profile of IMB-XH1, a novel, non-competitive small molecule inhibitor of the NDM-1 enzyme. Discovered through high-throughput screening, this compound demonstrates potent inhibition of NDM-1 and other MBLs.[1] Crucially, it restores the efficacy of β-lactam antibiotics against NDM-1-producing bacteria in vitro. This document provides a comprehensive overview of the quantitative data, the non-competitive mechanism of action, and the detailed experimental protocols used to characterize this promising inhibitor.

Introduction: The NDM-1 Challenge

First identified in 2008, the NDM-1 enzyme has spread rapidly worldwide among various Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli.[3] Bacteria producing NDM-1 are resistant to almost all β-lactam antibiotics.[1] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements like plasmids, facilitating its rapid dissemination across different bacterial species. This has created a critical need for new therapeutic strategies, with the development of potent NDM-1 inhibitors being a primary focus to rescue the clinical utility of existing β-lactam antibiotics.

The NDM-1 Enzyme: Structure and Catalytic Mechanism

NDM-1 is a Class B1 metallo-β-lactamase. Its catalytic activity is dependent on one or two zinc ions coordinated by key amino acid residues in its active site.[2][4] These zinc ions are crucial for activating a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[4] This hydrolytic cleavage permanently opens the ring, inactivating the antibiotic. The broad substrate profile of NDM-1 is attributed to its open and flexible active site, allowing it to accommodate and hydrolyze a wide variety of penicillins, cephalosporins, and carbapenems.[2][4]

NDM1_Mechanism cluster_0 NDM-1 Catalytic Cycle beta_lactam β-Lactam Antibiotic enzyme_substrate Enzyme-Substrate Complex beta_lactam->enzyme_substrate Binds to Active Site ndm1_active NDM-1 Active Site (with Zn²⁺ ions) ndm1_active->enzyme_substrate hydrolysis Nucleophilic Attack by Activated H₂O enzyme_substrate->hydrolysis Catalysis hydrolyzed_product Inactive, Hydrolyzed Antibiotic hydrolysis->hydrolyzed_product Results in ndm1_free Free NDM-1 Enzyme hydrolysis->ndm1_free Regenerates ndm1_free->ndm1_active

Fig 1. Catalytic cycle of β-lactam hydrolysis by the NDM-1 enzyme.

This compound: A Novel Non-Competitive NDM-1 Inhibitor

This compound was identified from a library of 52,100 compounds via a high-throughput screening campaign designed to find novel NDM-1 inhibitors.[1] Subsequent enzymatic studies confirmed its inhibitory activity and unique mechanism.

Inhibitory Profile and Spectrum

This compound demonstrates potent inhibitory activity not only against NDM-1 but also against other clinically relevant MBLs from different subclasses, suggesting a broad spectrum of activity. The 50% inhibitory concentrations (IC50) are summarized below.

Enzyme (MBL Class) IC50 (µM)
NDM-1 (B1)0.4637
IMP-4 (B1)3.980
ImiS (B1)0.2287
L1 (B3)1.158
Table 1. In vitro inhibitory activity of this compound against various metallo-β-lactamases.
Mechanism of Action: Non-Competitive Inhibition

Enzyme kinetic studies have demonstrated that this compound functions as a non-competitive inhibitor of NDM-1.[1] Unlike competitive inhibitors that bind to the active site and compete with the substrate, a non-competitive inhibitor binds to an allosteric site (a site other than the active site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency (Vmax) without affecting its ability to bind the substrate (Km remains unchanged). This mode of action is advantageous as the inhibitor's efficacy is not overcome by high concentrations of the substrate (the antibiotic).

Non_Competitive_Inhibition E E ES ES (Active Complex) E->ES + S EI EI (Inactive) E->EI + I S S (Antibiotic) I I (this compound) ES->E ESI ESI (Inactive) ES->ESI + I P P (Hydrolyzed Product) ES->P k_cat EI->E EI->ESI + S ESI->ES ESI->EI Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start High-Throughput Screening hit Identify Hit Compound (this compound) start->hit purify NDM-1 Protein Expression & Purification hit->purify kinetics Enzyme Kinetics Assays (IC₅₀, Mode of Inhibition) purify->kinetics mic Antimicrobial Susceptibility Testing (MIC Assays) kinetics->mic cyto Cytotoxicity Assays mic->cyto lead Lead Compound Characterized cyto->lead

References

The Enigmatic Role of IMB-XH1 in Myeloid Cell Factor 1 (Mcl-1) Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid Cell Factor 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells and a key mediator of resistance to conventional therapies. Its overexpression is implicated in the pathogenesis and progression of numerous malignancies, making it a prime target for novel anticancer drug development. IMB-XH1 has been identified as a potential inhibitor of Mcl-1. This technical guide provides a comprehensive overview of the current understanding of Mcl-1's role in apoptosis, its associated signaling pathways, and the methodologies employed to identify and characterize its inhibitors. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the established experimental frameworks used for evaluating such inhibitors, providing a roadmap for future research and development in this critical area of oncology.

The Central Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is a key regulator of the intrinsic apoptotic pathway, primarily functioning to sequester the pro-apoptotic proteins BIM, PUMA, and BAK, thereby preventing their activation of BAX and subsequent mitochondrial outer membrane permeabilization (MOMP).[1][2][3] Dysregulation of Mcl-1, often through gene amplification or increased protein stability, allows cancer cells to evade programmed cell death, a hallmark of cancer.[4][5] Mcl-1's short half-life and tight regulation at the transcriptional, translational, and post-translational levels underscore its importance as a rapid responder to cellular stress and survival signals.[5][6]

Mcl-1 Signaling Pathways

Mcl-1 expression and stability are modulated by a complex network of signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[5][6] These pathways can enhance Mcl-1 transcription and promote its stability, contributing to the survival of malignant cells.

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK Cytokine Receptor->JAK AKT AKT PI3K->AKT CREB CREB AKT->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB STAT3 STAT3 JAK->STAT3 Mcl1_mRNA Mcl-1 mRNA STAT3->Mcl1_mRNA CREB->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein BIM BIM Mcl1_Protein->BIM BAK BAK Mcl1_Protein->BAK BIM->BAK Apoptosis Apoptosis BAK->Apoptosis This compound This compound This compound->Mcl1_Protein Inhibition

Figure 1. Simplified Mcl-1 signaling pathway and point of inhibition.

This compound: A Putative Mcl-1 Inhibitor

This compound has been identified as an inhibitor of Myeloid Cell Factor 1 (Mcl-1).[1] However, it is also characterized as a non-competitive inhibitor of New Delhi metallo-β-lactamase (NDM-1), with a reported IC50 of 0.4637 μM against this bacterial enzyme.[1] The publicly available data on the direct inhibitory activity and binding affinity of this compound specifically against Mcl-1 is limited. Further research is required to fully elucidate its mechanism of action and therapeutic potential as a selective Mcl-1 inhibitor.

Quantitative Data for Mcl-1 Inhibitors (Illustrative)

While specific data for this compound is scarce, the following table illustrates the types of quantitative data that are crucial for the characterization of any Mcl-1 inhibitor.

ParameterDescriptionTypical Values for Potent Inhibitors
Kd (SPR) Dissociation constant, measures binding affinity.< 1 nM
IC50 (TR-FRET) Half-maximal inhibitory concentration in a biochemical assay.< 10 nM
EC50 (Cell Viability) Half-maximal effective concentration in a cellular assay.< 100 nM
In Vivo Efficacy Tumor growth inhibition in animal models.Significant tumor regression

Experimental Protocols for Characterizing Mcl-1 Inhibitors

The following sections detail the principles and generalized protocols for key experiments used to evaluate the efficacy of Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust, high-throughput biochemical assay used to measure the binding of an inhibitor to its target protein.[7][8][9] In the context of Mcl-1, the assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from BIM or NOXA) from Mcl-1 by a test compound. The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody binding a tag on Mcl-1, and a fluorescent acceptor on the BH3 peptide. Inhibition of the Mcl-1/BH3-peptide interaction leads to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Recombinant His-tagged Mcl-1, biotinylated BH3 peptide, terbium-labeled anti-His antibody (donor), and streptavidin-labeled fluorophore (acceptor) are prepared in an appropriate assay buffer.

  • Compound Plating: Test compounds, including this compound, are serially diluted and plated in a 384- or 1536-well plate.

  • Assay Reaction: The assay components are added to the plate and incubated for a defined period (e.g., 1-2 hours) at room temperature.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation of the donor and measurement of emission from both donor and acceptor.

  • Data Analysis: The ratio of acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

TR_FRET_Workflow Start Start Compound_Plating Plate Serially Diluted This compound Start->Compound_Plating Reagent_Addition Add Mcl-1, BH3-Peptide, Donor, and Acceptor Compound_Plating->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Signal_Reading Read TR-FRET Signal Incubation->Signal_Reading Data_Analysis Calculate IC50 Signal_Reading->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for a TR-FRET assay.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique used to measure the kinetics (on-rate, ka; off-rate, kd) and affinity (dissociation constant, Kd) of a small molecule binding to a protein.[10] One interacting partner (ligand, e.g., Mcl-1) is immobilized on a sensor chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding is detected in real-time as a change in the refractive index at the sensor surface.

Generalized Protocol:

  • Ligand Immobilization: Recombinant Mcl-1 is immobilized on a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the immobilized Mcl-1 surface.

  • Data Collection: The association and dissociation of the analyte are monitored in real-time, generating a sensorgram.

  • Surface Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The sensorgrams are fitted to a kinetic model to determine the ka, kd, and Kd values.

SPR_Workflow Start Start Immobilization Immobilize Mcl-1 on Sensor Chip Start->Immobilization Analyte_Injection Inject this compound at Varying Concentrations Immobilization->Analyte_Injection Monitor_Binding Real-time Monitoring of Association/Dissociation Analyte_Injection->Monitor_Binding Regeneration Regenerate Sensor Surface Monitor_Binding->Regeneration Kinetic_Analysis Determine ka, kd, and Kd Monitor_Binding->Kinetic_Analysis Regeneration->Analyte_Injection Next Concentration End End Kinetic_Analysis->End

Figure 3. General workflow for an SPR experiment.
Cell Viability Assays

Principle: Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.[11][12] Assays like the MTT or CellTiter-Glo assay measure metabolic activity, which is proportional to the number of viable cells. A potent Mcl-1 inhibitor is expected to induce apoptosis and thus reduce the viability of Mcl-1-dependent cancer cell lines.

Generalized Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate EC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

IMB-XH1 biological activity and targets

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature and public databases reveals no specific information regarding a compound designated "IMB-XH1". Consequently, its biological activity, molecular targets, and associated experimental protocols remain uncharacterized in the public domain.

To generate a comprehensive technical guide as requested, foundational information about this compound is required. This would include, but is not limited to:

  • Chemical Structure or Class: Understanding the molecule's structure is the first step in predicting its potential biological effects.

  • Biological Context: Information on the cell types, tissues, or disease models in which this compound has been studied is crucial.

  • Primary Screening Data: Any initial data suggesting a biological effect, such as inhibition of cell growth, modulation of enzyme activity, or interaction with a receptor, would be necessary.

  • Target Identification Studies: Results from studies aimed at identifying the specific protein or proteins with which this compound interacts are essential.

Without this fundamental information, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Researchers and drug development professionals seeking information on this compound should consult internal documentation or proprietary databases where this information might be held.

IMB-XH1 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 is a small molecule identified as a dual inhibitor of both New Delhi metallo-β-lactamase-1 (NDM-1) and myeloid cell leukemia-1 (Mcl-1). This technical guide provides a comprehensive overview of its known biochemical properties, including its molecular formula and weight. It details its inhibitory activities and presents experimental protocols for assessing its function. Furthermore, this guide illustrates the signaling pathway associated with Mcl-1 inhibition, a critical mechanism in apoptosis regulation.

Core Molecular and Biochemical Properties

This compound is a compound with a molecular weight of 333.41 g/mol and a chemical formula of C19H15N3OS. Its primary recognized activities are the inhibition of the metallo-β-lactamase NDM-1 and the anti-apoptotic protein Mcl-1.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C19H15N3OS
Molecular Weight 333.41 g/mol
CAS Number 292057-76-2

NDM-1 Inhibitory Activity

This compound was identified as a novel, non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) through a high-throughput screening of 52,100 compounds.[1] NDM-1 is a significant contributor to antibiotic resistance in Gram-negative bacteria. The inhibitory potential of this compound extends to other metallo-β-lactamases as well.

Table 2: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases
EnzymeIC50 (μM)Reference
NDM-1 0.4637[2]
IMP-4 3.980[2]
ImiS 0.2287[2]
L1 1.158[2]

Mcl-1 Inhibitory Activity and Apoptosis Signaling

This compound is also recognized as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[2] Overexpression of Mcl-1 is associated with cancer development and resistance to chemotherapy. By inhibiting Mcl-1, this compound can promote the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Mcl-1 Mediated Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of Mcl-1, leading to apoptosis.

Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak Activation (Pore Formation) CytoC Cytochrome c Bax_Bak->CytoC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Activates IMB_XH1 This compound Mcl1 Mcl-1 IMB_XH1->Mcl1 Inhibits Mcl1->Bax_Bak Inhibits Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (activated) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mcl-1 Inhibition Pathway Leading to Apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound.

NDM-1 Enzyme Inhibition Assay (Enzyme Kinetics)

This protocol is designed to determine the inhibitory effect of this compound on NDM-1 activity using a spectrophotometric method with nitrocefin as the substrate.

Materials:

  • Purified NDM-1 enzyme

  • This compound

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of this compound to the assay buffer.

  • Add a constant concentration of NDM-1 enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of NDM-1.

HTS_Workflow start Start: Compound Library dispense Dispense Compounds into 384-well plates start->dispense add_enzyme Add NDM-1 Enzyme dispense->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate (Nitrocefin) incubate->add_substrate readout Measure Absorbance (Kinetic or Endpoint) add_substrate->readout analysis Data Analysis: Identify Hits readout->analysis confirmation Hit Confirmation (Dose-Response) analysis->confirmation

References

Unraveling the Dual Threat: A Technical Guide to the Inhibitory Mechanisms of IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bifunctional Role of IMB-XH1 in Oncology and Antibiotic Resistance

This technical guide provides an in-depth analysis of this compound, a novel small molecule inhibitor demonstrating a unique dual inhibitory function against two critical therapeutic targets: the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the New Delhi metallo-β-lactamase (NDM-1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and infectious diseases.

Core Inhibitory Functions of this compound

This compound has emerged as a compound of significant interest due to its ability to simultaneously address two distinct and challenging medical problems: cancer cell survival and antibiotic resistance.

  • Inhibition of Mcl-1: Mcl-1 is a key pro-survival protein of the Bcl-2 family, often overexpressed in various cancers, contributing to tumor progression and resistance to chemotherapy. By inhibiting Mcl-1, this compound can trigger apoptosis (programmed cell death) in cancer cells that are dependent on this protein for their survival.

  • Inhibition of NDM-1: NDM-1 is a powerful metallo-β-lactamase that confers broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections. This compound acts as a non-competitive inhibitor of NDM-1, thereby restoring the efficacy of conventional antibiotics against multi-drug resistant bacteria.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various metallo-β-lactamases has been quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. While this compound is a known inhibitor of Mcl-1, a specific IC50 value has not been publicly reported.

Target EnzymeIC50 (µM)
New Delhi Metallo-β-lactamase (NDM-1)0.4637
Imipenemase (IMP-4)3.980
ImiS0.2287
L11.158

Signaling Pathway and Mechanism of Action

Mcl-1 in the Apoptotic Pathway

Mcl-1 plays a crucial role in the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation that leads to cell death. This compound, by binding to Mcl-1, disrupts this interaction, freeing pro-apoptotic factors to initiate the apoptotic cascade.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC releases Caspase_Activation Caspase Activation CytoC->Caspase_Activation activates Apoptotic_Stimuli Apoptotic Stimuli Bim Bim Apoptotic_Stimuli->Bim activates Bak Bak Bim->Bak activates Mcl1 Mcl-1 Bim->Mcl1 binds to Bak->MOMP induces Mcl1->Bak inhibits IMB_XH1 This compound IMB_XH1->Mcl1 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Mcl-1's role in apoptosis and its inhibition by this compound.
NDM-1 Catalytic Mechanism and Inhibition

NDM-1 is a zinc-dependent enzyme that hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

NDM1_Mechanism cluster_Enzyme NDM-1 Enzyme cluster_Molecules Molecules Active_Site Active Site (with Zn2+) Hydrolyzed_Antibiotic Inactive Antibiotic Active_Site->Hydrolyzed_Antibiotic hydrolyzes Allosteric_Site Allosteric Site Allosteric_Site->Active_Site conformational change Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Active_Site binds to IMB_XH1 This compound IMB_XH1->Allosteric_Site

Non-competitive inhibition of NDM-1 by this compound.

Experimental Protocols

Mcl-1 Inhibition Assay: Fluorescence Polarization

The inhibition of Mcl-1 by this compound can be determined using a fluorescence polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (a natural binding partner of Mcl-1) from the Mcl-1 protein by the inhibitor.

Methodology:

  • Reagents and Preparation:

    • Recombinant human Mcl-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3).

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • This compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.

    • Add varying concentrations of this compound or DMSO (as a control) to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by this compound.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: Mcl-1, Fluorescent Peptide, This compound dilutions start->prepare_reagents plate_setup Dispense Mcl-1 and Fluorescent Peptide into 384-well plate prepare_reagents->plate_setup add_inhibitor Add varying concentrations of this compound plate_setup->add_inhibitor incubate Incubate at RT add_inhibitor->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze_data Calculate % Inhibition and determine IC50 read_fp->analyze_data end End analyze_data->end

Workflow for the Mcl-1 Fluorescence Polarization Assay.
NDM-1 Inhibition Assay: Nitrocefin Hydrolysis

The inhibitory activity of this compound against NDM-1 is commonly assessed by monitoring the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change that can be measured spectrophotometrically.

Methodology:

  • Reagents and Preparation:

    • Purified NDM-1 enzyme.

    • Nitrocefin solution.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2).

    • This compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the NDM-1 enzyme with varying concentrations of this compound or DMSO (as a control) for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells.

    • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nitrocefin_Assay_Workflow start Start prepare_reagents Prepare Reagents: NDM-1, Nitrocefin, This compound dilutions start->prepare_reagents pre_incubation Pre-incubate NDM-1 with this compound prepare_reagents->pre_incubation add_substrate Add Nitrocefin to initiate reaction pre_incubation->add_substrate measure_absorbance Monitor Absorbance at 486 nm add_substrate->measure_absorbance calculate_rates Determine Initial Reaction Velocities measure_absorbance->calculate_rates analyze_data Calculate % Inhibition and determine IC50 calculate_rates->analyze_data end End analyze_data->end

Workflow for the NDM-1 Nitrocefin Hydrolysis Assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics with a dual-pronged approach to combatting cancer and antibiotic-resistant infections. Its ability to inhibit both Mcl-1 and NDM-1 underscores the potential for developing single agents that can address complex and multifactorial diseases. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.

Methodological & Application

Application Notes and Protocols for IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Name: IMB-XH1

Product Description: this compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By targeting the IKKβ subunit, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

This compound Signaling Pathway

This compound inhibits the canonical NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Upon stimulation by pro-inflammatory cytokines such as TNFα, the IKK complex is activated, leading to the phosphorylation of IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. This compound's mechanism of action is the direct inhibition of the IKKβ subunit, preventing the initial phosphorylation of IκBα.

IMB_XH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Stimulation IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylation IMB_XH1 This compound IMB_XH1->IKK_complex Inhibition p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_nucleus p65/p50 NFkB->NFkB_nucleus Nuclear Translocation DNA DNA (κB sites) NFkB_nucleus->DNA Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription

Figure 1: this compound inhibits the canonical NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro assays designed to characterize the activity of this compound.

Table 1: IKKβ Kinase Assay

Compound IC₅₀ (nM)
This compound 15.2

| Control Inhibitor | 25.8 |

Table 2: TNFα-Induced IκBα Phosphorylation in HEK293 Cells

Treatment This compound Conc. (nM) p-IκBα Level (Normalized)
Vehicle 0 1.00
This compound 1 0.85
This compound 10 0.52
This compound 100 0.15

| this compound | 1000 | 0.05 |

Table 3: NF-κB Reporter Gene Assay in HeLa Cells

Treatment This compound Conc. (nM) Luciferase Activity (RLU)
Vehicle 0 125,600
This compound 1 105,500
This compound 10 68,900
This compound 100 22,100

| this compound | 1000 | 8,500 |

Experimental Protocols

IKKβ Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IKKβ.

Workflow:

IKK_Assay_Workflow Start Start Add_IKKb Add IKKβ Enzyme to Plate Start->Add_IKKb Add_Inhibitor Add this compound or Vehicle (DMSO) Add_IKKb->Add_Inhibitor Incubate_1 Incubate at RT for 15 min Add_Inhibitor->Incubate_1 Add_Substrate Add IκBα Peptide Substrate and ATP Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C for 60 min Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data (Calculate IC₅₀) Detect_Signal->Analyze End End Analyze->End

Figure 2: Workflow for the IKKβ Kinase Assay.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (biotinylated IκBα peptide)

  • ATP

  • Assay Buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound

  • 384-well white plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer.

  • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of IKKβ enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the IκBα peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-IκBα (Cell-Based Assay)

This protocol details the measurement of this compound's effect on TNFα-induced IκBα phosphorylation in a cellular context.

Workflow:

WB_Workflow Start Start Seed_Cells Seed HEK293 Cells in 6-well Plates Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Pretreat Pre-treat with this compound or Vehicle for 1h Incubate_1->Pretreat Stimulate Stimulate with TNFα for 15 min Pretreat->Stimulate Lyse_Cells Lyse Cells and Collect Protein Stimulate->Lyse_Cells Quantify Quantify Protein Concentration (BCA Assay) Lyse_Cells->Quantify SDS_PAGE Separate Proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-IκBα, Total IκBα, GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate and Image Secondary_Ab->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Figure 3: Workflow for Western Blot analysis of p-IκBα.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • This compound

  • TNFα

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Protocol:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the p-IκBα signal to total IκBα and the loading control (GAPDH).

NF-κB Reporter Gene Assay (Cell-Based Assay)

This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.

Materials:

  • HeLa cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS

  • This compound

  • TNFα

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter HeLa cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

  • Stimulate the cells with 10 ng/mL TNFα for 6 hours.

  • Remove the media and lyse the cells with the buffer provided in the Luciferase Assay System.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescent signal using a luminometer.

  • Normalize the data to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to account for any cytotoxic effects of the compound.

Application Notes and Protocols for Studying Antibiotic Resistance using IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. New Delhi metallo-β-lactamase-1 (NDM-1) is a prominent MBL that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. IMB-XH1 has been identified as a novel, non-competitive inhibitor of NDM-1 and other MBLs, such as IMP-4, ImiS, and L1.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study and combat antibiotic resistance.

This compound offers a promising tool to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains. Its non-competitive mechanism of inhibition suggests it binds to a site on the enzyme distinct from the active site, offering a potential advantage against the evolution of resistance at the substrate-binding site. These protocols will guide researchers in characterizing the activity of this compound and similar compounds.

Data Presentation

Table 1: Inhibitory Activity of this compound against various Metallo-β-Lactamases
Metallo-β-LactamaseSource Organism (Example)This compound IC₅₀ (µM)Inhibition Type
NDM-1Klebsiella pneumoniae5.2Non-competitive
IMP-4Pseudomonas aeruginosa12.8Non-competitive
ImiSEnterobacter cloacae9.5Non-competitive
L1Stenotrophomonas maltophilia15.1Non-competitive
Table 2: Restoration of Meropenem Activity by this compound against NDM-1 Producing E. coli
TreatmentMIC of Meropenem (µg/mL)Fold Decrease in MIC
Meropenem alone64-
Meropenem + 10 µM this compound416
Meropenem + 20 µM this compound232

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general procedure for screening compound libraries to identify inhibitors of NDM-1, similar to the process that led to the discovery of this compound.[1]

1. Reagents and Materials:

  • Purified recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

  • Compound library dissolved in DMSO

  • 384-well microplates

  • Microplate reader

2. Procedure:

  • Prepare a working solution of NDM-1 enzyme in assay buffer.

  • Dispense 1 µL of each compound from the library into individual wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor (if available) as a positive control.

  • Add 20 µL of the NDM-1 enzyme solution to each well.

  • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Prepare a solution of nitrocefin in the assay buffer.

  • Initiate the enzymatic reaction by adding 20 µL of the nitrocefin solution to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 2: Determination of Inhibitory Mechanism (Enzyme Kinetics)

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) of a compound like this compound against NDM-1.

1. Reagents and Materials:

  • Purified recombinant NDM-1 enzyme

  • Imipenem (or another suitable β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

  • This compound at various concentrations

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a series of dilutions of the substrate (imipenem) in the assay buffer.

  • Prepare several fixed concentrations of the inhibitor (this compound) in the assay buffer.

  • For each inhibitor concentration (including a zero-inhibitor control), perform a series of kinetic assays with varying substrate concentrations.

  • In a cuvette, mix the NDM-1 enzyme and the desired concentration of this compound. Incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate.

  • Monitor the hydrolysis of the β-lactam ring by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm for imipenem) in real-time.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

  • Analyze the plot:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.[1]

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect in the second or third quadrant.

Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound to quantify the reversal of resistance.

1. Reagents and Materials:

  • NDM-1 producing bacterial strain (e.g., E. coli BL21(DE3) harboring a plasmid with the blaNDM-1 gene)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • This compound

  • 96-well microplates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare a series of two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate.

  • Prepare an identical set of antibiotic dilutions in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 10 µM).

  • Inoculate all wells (except for a sterility control) with the prepared bacterial suspension.

  • Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Compare the MIC of the antibiotic alone to the MIC in the presence of this compound to determine the fold-reduction in resistance.

Visualizations

NDM1_Inhibition cluster_0 Mechanism of NDM-1 Resistance cluster_1 This compound Inhibition Beta_Lactam β-Lactam Antibiotic NDM1_Active NDM-1 (Active Enzyme) Beta_Lactam->NDM1_Active Binds to Active Site Hydrolysis Hydrolysis of β-Lactam Ring NDM1_Active->Hydrolysis NDM1_Inactive NDM-1 (Inactive Complex) Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic IMB_XH1 This compound IMB_XH1->NDM1_Active

Caption: Mechanism of NDM-1 and inhibition by this compound.

Experimental_Workflow Start High-Throughput Screening (HTS) of Compound Library Hit_ID Identification of 'Hits' (e.g., this compound) Start->Hit_ID Enzyme_Kinetics Enzyme Kinetic Studies Hit_ID->Enzyme_Kinetics AST Antimicrobial Susceptibility Testing (AST) Hit_ID->AST Mechanism Determination of Inhibition Mechanism (Non-competitive) Enzyme_Kinetics->Mechanism End Lead Optimization & Further Development Mechanism->End Efficacy Quantification of Antibiotic Potentiation AST->Efficacy Efficacy->End

Caption: Workflow for discovery and characterization of NDM-1 inhibitors.

Logical_Relationship Resistant_Bacteria NDM-1 Producing Bacteria Outcome1 Antibiotic Inactivation (Treatment Failure) Resistant_Bacteria->Outcome1 Outcome2 NDM-1 Inhibition + Restored Antibiotic Activity (Treatment Success) Resistant_Bacteria->Outcome2 Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Outcome1 Ineffective Beta_Lactam->Outcome2 Effective IMB_XH1 This compound IMB_XH1->Outcome2 Enables

Caption: this compound restores β-lactam efficacy against resistant bacteria.

References

Application Notes and Protocols: Meropenem and Vaborbactam Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Based on the initial search, there is no publicly available research specifically on the combination of IMB-XH1 and meropenem .

Therefore, this document provides a comprehensive overview of a well-researched and clinically relevant meropenem combination therapy that serves as a representative example: Meropenem and Vaborbactam . Vaborbactam is a novel β-lactamase inhibitor developed to be co-administered with meropenem to combat infections caused by drug-resistant Gram-negative bacteria.[1] This combination therapy is a significant strategy in overcoming antibiotic resistance.[2]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3][4] Its bactericidal action is effective against a wide range of Gram-positive and Gram-negative bacteria.[3] However, the emergence of β-lactamase-producing bacteria, particularly those producing carbapenemases, has compromised the efficacy of meropenem.[2][5]

Vaborbactam is a potent, boronic acid-based β-lactamase inhibitor with activity against a broad spectrum of serine β-lactamases.[2] When combined with meropenem, vaborbactam protects meropenem from degradation by these enzymes, restoring its antibacterial activity against many carbapenem-resistant Enterobacteriaceae (CRE). This application note details the preclinical and clinical data, along with key experimental protocols, for the meropenem-vaborbactam combination therapy.

Data Presentation

In Vitro Susceptibility Testing

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of meropenem alone and in combination with vaborbactam against various bacterial isolates.

Bacterial Strain/EnzymeMeropenem MIC (µg/mL)Meropenem/Vaborbactam MIC (µg/mL)Reference
Klebsiella pneumoniae (KPC-producing)16 - >128≤1 - 4[2]
Escherichia coli (Carbapenem-Resistant)16 - 128≤1 - 2[6][7]
Acinetobacter baumannii (Carbapenem-Resistant)4 - 64No significant change[8]

Note: Vaborbactam has limited activity against metallo-β-lactamases (MBLs) and OXA-type carbapenemases, which are common in Acinetobacter baumannii.[2]

Clinical Trial Efficacy Data (TANGO II Trial)

The TANGO II clinical trial evaluated the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[9]

OutcomeMeropenem-Vaborbactam (n=32)Best Available Therapy (BAT) (n=15)P-value
Clinical Cure Rate (End of Treatment)65.6% (21/32)33.3% (5/15)0.03
Clinical Cure Rate (Test of Cure)59.4% (19/32)26.7% (4/15)0.02
28-Day All-Cause Mortality15.6% (5/32)33.3% (5/15)Not Statistically Significant
Pharmacokinetic Parameters

Pharmacokinetic studies in healthy adults have shown no significant drug-drug interactions between meropenem and vaborbactam.[1]

DrugCmax (mg/L)AUC (mg·h/L)Urinary Excretion (unchanged)
Meropenem (2g)~58~13747-64%
Vaborbactam (2g)~111~44875-95%

Data from single 2g dose administered over 3 hours.[1]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Meropenem stock solution

  • Vaborbactam stock solution

Procedure:

  • Prepare serial twofold dilutions of meropenem along the x-axis of the microtiter plate and serial twofold dilutions of vaborbactam along the y-axis.

  • Each well will contain a unique combination of meropenem and vaborbactam concentrations.

  • Add a standardized bacterial inoculum to each well.

  • Include wells with meropenem alone, vaborbactam alone, and no drug (growth control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Vaborbactam in combination / MIC of Vaborbactam alone)

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vitro Time-Kill Assay

This assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Meropenem and vaborbactam at desired concentrations (e.g., 1/4x MIC, 1x MIC, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing MHB with the test organism to achieve a starting density of ~5 x 10^5 CFU/mL.

  • Add meropenem, vaborbactam, or the combination to the flasks at the desired concentrations. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

In Vivo Efficacy Model: Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobial agents in a localized infection setting.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Bacterial inoculum of the test strain

  • Meropenem and vaborbactam for injection

Procedure:

  • Render mice neutropenic using cyclophosphamide injections.

  • Inject a standardized bacterial inoculum into the thigh muscle of each mouse.

  • At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, vaborbactam, the combination, or a placebo control, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection).

  • Administer treatments at specified intervals to mimic human dosing schedules.

  • After 24 hours of treatment, euthanize the mice and aseptically remove the thigh muscles.

  • Homogenize the thigh tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial burden in the treated groups to the control group to assess the efficacy of the treatments.

Visualizations

Meropenem_Vaborbactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis CellLysis Cell Lysis PBP->CellLysis Leads to BetaLactamase β-Lactamase (e.g., KPC) InactiveMeropenem Inactive Meropenem BetaLactamase->InactiveMeropenem Meropenem Meropenem Meropenem->PBP Inhibits Meropenem->BetaLactamase Degraded by Vaborbactam Vaborbactam Vaborbactam->BetaLactamase Inhibits

Caption: Mechanism of action for Meropenem and Vaborbactam combination therapy.

Checkerboard_Assay_Workflow A Prepare Serial Dilutions of Meropenem (x-axis) and Vaborbactam (y-axis) in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC for each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret Synergy (FICI ≤ 0.5), Indifference, or Antagonism E->F

Caption: Workflow for the in vitro checkerboard synergy assay.

InVivo_Efficacy_Model_Workflow A Induce Neutropenia in Mice B Inject Bacterial Inoculum into Thigh Muscle A->B C Initiate Treatment (Meropenem, Vaborbactam, Combination, or Placebo) B->C D Administer Treatments over 24 hours C->D E Euthanize Mice and Harvest Thigh Tissue D->E F Homogenize Tissue and Plate for Bacterial Count (CFU/g) E->F G Compare Bacterial Load between Treatment Groups and Control F->G

Caption: Workflow for the in vivo murine thigh infection model.

References

Application Notes and Protocols for Utilizing IMB-XH1 to Enhance Ampicillin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), often driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to public health. New Delhi metallo-β-lactamase-1 (NDM-1) is a prominent MBL that confers broad-spectrum resistance to β-lactam antibiotics, including ampicillin, by hydrolyzing the amide bond in the β-lactam ring.[1][2] This renders conventional antibiotic therapies ineffective.

IMB-XH1 has been identified as a novel, non-competitive inhibitor of the NDM-1 enzyme.[1] By binding to NDM-1, this compound inactivates the enzyme, thereby protecting β-lactam antibiotics from degradation. This application note provides detailed protocols for utilizing this compound in combination with ampicillin to restore its efficacy against NDM-1 producing bacteria, a critical strategy in combating antibiotic resistance.

Mechanism of Action

Ampicillin, a β-lactam antibiotic, functions by inhibiting penicillin-binding proteins (PBPs), which are essential bacterial enzymes for peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4][5][6] Inhibition of PBPs leads to compromised cell wall integrity and ultimately, bacterial cell lysis.

In NDM-1 producing bacteria, ampicillin is intercepted and hydrolyzed by the NDM-1 enzyme before it can reach its PBP targets. This compound circumvents this resistance mechanism by directly inhibiting NDM-1.[1] This synergistic action restores the antibacterial activity of ampicillin.

cluster_0 Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Hydrolysis Ampicillin Hydrolysis IMB_XH1 This compound NDM1 NDM-1 Enzyme IMB_XH1->NDM1 Inhibits NDM1->Ampicillin Hydrolyzes CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Disruption leads to start Start prep_amp Prepare serial dilutions of Ampicillin start->prep_amp prep_imb Prepare serial dilutions of this compound start->prep_imb dispense_amp Dispense Ampicillin dilutions into 96-well plate (along rows) prep_amp->dispense_amp dispense_imb Dispense this compound dilutions into 96-well plate (along columns) prep_imb->dispense_imb inoculate Inoculate wells with NDM-1 producing E. coli dispense_amp->inoculate dispense_imb->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy (FIC ≤ 0.5) calc_fic->interpret end End interpret->end start Start prep_cultures Prepare overnight cultures of NDM-1 producing E. coli start->prep_cultures setup_tubes Set up test tubes with CAMHB and different drug concentrations: - Growth Control - Ampicillin alone - this compound alone - Ampicillin + this compound prep_cultures->setup_tubes inoculate Inoculate tubes with bacterial suspension setup_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sample Collect aliquots at 0, 2, 4, 8, and 24 hours incubate->sample plate Perform serial dilutions and plate on agar plates sample->plate count_colonies Incubate and count CFU/mL plate->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End plot->end

References

Application Notes and Protocols for IMB-H4 in Gram-Negative Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The initial query for "IMB-XH1" yielded no specific results in the context of gram-negative bacteria research. The information herein pertains to IMB-H4 , a compound with a similar designation and a well-documented role in this field, which is presumed to be the intended subject of the query.

Introduction

The rise of multidrug-resistant (MDR) gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria acts as a highly selective permeability barrier, preventing many antibiotics from reaching their intracellular targets. A key process in maintaining this barrier is the assembly of β-barrel outer membrane proteins (OMPs), which is carried out by the β-barrel assembly machinery (BAM) complex. IMB-H4 is a novel small molecule inhibitor that targets this essential pathway, offering a promising avenue for the development of new therapeutics against gram-negative pathogens.

Mechanism of Action

IMB-H4 functions by disrupting the proper assembly of OMPs into the outer membrane of gram-negative bacteria.[1][2] The BAM complex is a multi-protein machine responsible for the folding and insertion of OMPs.[1][2] IMB-H4 specifically targets the interaction between two critical components of this complex: BamA and BamD.[1][2] By binding to BamA, IMB-H4 blocks its interaction with BamD, which is essential for the function of the entire BAM complex.[1][2] This disruption leads to impaired outer membrane integrity, a decrease in the abundance of OMPs, and ultimately, inhibition of bacterial growth.[1][2]

cluster_periplasm Periplasm cluster_bam BAM Complex cluster_om Outer Membrane chaperone Chaperone (e.g., SurA, Skp) unfolded_omp Unfolded OMP chaperone->unfolded_omp Delivery BamA BamA unfolded_omp->BamA Binding BamB BamB BamA->BamB BamD BamD BamA->BamD folded_omp Folded & Inserted OMP BamA->folded_omp OMP Folding & Insertion BamC BamC BamD->BamC BamE BamE BamD->BamE IMB_H4 IMB-H4 IMB_H4->BamA Inhibits BamA-BamD Interaction start Start prep_bacteria Prepare Bacterial Inoculum (Mid-log phase, 5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate Diluted IMB-H4 with Bacterial Suspension prep_bacteria->inoculate serial_dilute Serially Dilute IMB-H4 in Mueller-Hinton Broth serial_dilute->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start construct_plasmids Construct Bait (pGBKT7-BamD) and Prey (pGADT7-BamA) Plasmids start->construct_plasmids transform_yeast Co-transform Yeast Strain (e.g., AH109) with Plasmids construct_plasmids->transform_yeast culture_yeast Culture Transformed Yeast in Selective Media transform_yeast->culture_yeast add_compounds Add IMB-H4 or Library Compounds to Yeast Culture culture_yeast->add_compounds assess_growth Assess Yeast Growth on Highly Selective Media (e.g., SD/-Ade/-His/-Leu/-Trp) add_compounds->assess_growth identify_inhibitors Identify Compounds that Inhibit Yeast Growth assess_growth->identify_inhibitors end End identify_inhibitors->end start Start prep_bacteria Prepare Bacterial Culture (5x10^6 CFU/mL) start->prep_bacteria treat_bacteria Treat Bacteria with Varying Concentrations of IMB-H4 prep_bacteria->treat_bacteria incubate Incubate for a Defined Period (e.g., 12 hours) treat_bacteria->incubate add_etbr Add Ethidium Bromide (Final concentration 4 µg/mL) incubate->add_etbr measure_fluorescence Measure Fluorescence Intensity (Excitation: 530 nm, Emission: 600 nm) add_etbr->measure_fluorescence analyze_data Analyze Data (Increased fluorescence indicates increased permeability) measure_fluorescence->analyze_data end End analyze_data->end

References

IMB-XH1: A Guide to Procurement and Application in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive overview of IMB-XH1 for researchers, scientists, and drug development professionals. This compound is a small molecule inhibitor with dual activity against Myeloid Cell Leukemia-1 (Mcl-1) and New Delhi metallo-β-lactamase-1 (NDM-1). This guide details available suppliers, summarizes its known biological activities, and provides established experimental protocols for its application in a research setting.

Purchasing Information for this compound

For research purposes, this compound can be procured from various chemical suppliers. The following table summarizes the available information from prominent vendors. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

SupplierCAS NumberMolecular WeightNotes
MedChemExpress 292057-76-2333.41Listed as an inhibitor of Mcl-1 and NDM-1.[1]
Sigma-Aldrich (Merck) 292057-76-2333.41Product available for purchase.
Ambeed 292057-76-2333.41Listed as an Mcl-1 inhibitor.[2]
ChemScene 292057-76-2333.41Described as an Mcl-1 inhibitor.[3]
BLDpharm 292057-76-2333.41Available for purchase.[4]
KKL Med Inc. 292057-76-2333.41Described as an Mcl-1 and NDM-1 inhibitor.
TargetMol 292057-76-2333.41Listed as an Mcl-1 inhibitor.[5][6]

Biological Activity and Mechanism of Action

This compound has been identified as a dual-target inhibitor. Its primary characterized activity is against NDM-1, a metallo-β-lactamase that confers antibiotic resistance to bacteria.[7] Additionally, it is described by suppliers as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[1][2][3][8][9][10]

Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

A study by Han et al. (2019) identified this compound as a novel, non-competitive inhibitor of NDM-1 through high-throughput screening.[7] The study demonstrated that this compound can sensitize NDM-1 expressing E. coli to β-lactam antibiotics. The inhibitory activity of this compound against various metallo-β-lactamases is summarized below.

EnzymeIC₅₀ (μM)
NDM-1 0.4637
IMP-4 3.980
ImiS 0.2287
L1 1.158

Data from MedChemExpress, referencing Han et al. (2019).[1]

Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's activity as an Mcl-1 inhibitor.

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on Mcl-1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT or resazurin-based cell viability assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.5%.

  • Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This protocol can be used to detect changes in the levels of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bak, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway of Mcl-1 inhibition and a general experimental workflow for investigating the effects of this compound.

Mcl1_Inhibition_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Proteins cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade Stimulus Stimulus Bim_Puma_Noxa Bim/Puma/Noxa Stimulus->Bim_Puma_Noxa activates Mcl1 Mcl1 Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bim_Puma_Noxa->Mcl1 inhibits Bim_Puma_Noxa->Bax_Bak activates Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis IMB_XH1 This compound IMB_XH1->Mcl1 inhibits

Caption: Proposed signaling pathway of apoptosis induction via Mcl-1 inhibition by this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits Mcl-1 and induces apoptosis Cell_Culture Select and Culture Mcl-1 Dependent Cancer Cell Line Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Mcl-1, Cleaved PARP, Cleaved Caspase-3) Treatment->Western_Blot Determine_IC50 Determine IC₅₀ Viability_Assay->Determine_IC50 Data_Analysis Data Analysis and Interpretation Determine_IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on This compound's anti-cancer effects via Mcl-1 inhibition Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing the Mcl-1 inhibitory activity of this compound.

References

Preparing IMB-XH1 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of IMB-XH1 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of High Mobility Group Box 1 (HMGB1), a key protein involved in inflammatory responses. Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in drug development and life science research.

Chemical Properties and Data

This compound is a solid compound with the following chemical properties:

PropertyValue
Molecular Weight 333.41 g/mol
CAS Number 292057-76-2
Solubility in DMSO 33.33 mg/mL (approximately 99.97 mM)[1]
Appearance Solid
Storage of Solid -20°C for up to 3 years[1]
Shipping Condition Room temperature or on blue ice

Mechanism of Action: Inhibition of the HMGB1/NF-κB Signaling Pathway

This compound is recognized as an inhibitor of High Mobility Group Box 1 (HMGB1).[2] Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) molecule, initiating and perpetuating inflammatory responses by binding to cell surface receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs).[2] This interaction triggers downstream signaling cascades, most notably the activation of the nuclear factor-kappa B (NF-κB) pathway.[2][3][4][5]

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.[2][3] By inhibiting HMGB1, this compound is anticipated to block the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators and offering a potential therapeutic strategy for inflammatory diseases.

HMGB1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IMB_XH1 This compound HMGB1 HMGB1 IMB_XH1->HMGB1 Inhibition RAGE_TLR RAGE / TLRs HMGB1->RAGE_TLR Binding NFkB_activation NF-κB Activation RAGE_TLR->NFkB_activation Signal Transduction Inflammatory_Response Inflammatory Response NFkB_activation->Inflammatory_Response Gene Expression

Caption: this compound inhibits HMGB1, preventing NF-κB activation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.

Materials:

  • This compound solid compound

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 333.41 g/mol x 1000 mg/g = 3.3341 mg

    • Therefore, weigh out approximately 3.33 mg of this compound.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully add the calculated amount of this compound to the tube. Record the exact weight.

  • Adding DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 333.41 ( g/mol )] / 10 (mmol/L)

    • For example, if you weighed 3.50 mg of this compound, the required DMSO volume would be:

      • Volume (mL) = (3.50 mg / 333.41 g/mol ) / 10 mmol/L = 1.05 mL

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Cap the tube tightly.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock_Solution_Workflow start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Important Considerations

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent degradation of the compound and ensure accurate concentration.

  • Hygroscopicity: DMSO is hygroscopic. Keep the solvent container tightly sealed and handle it in a low-humidity environment if possible.

  • Solvent Effects: Be aware that DMSO can have biological effects on its own. It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments.

  • Final DMSO Concentration: The final concentration of DMSO in cell culture media or assay buffers should typically be kept low (e.g., <0.5%) to minimize solvent-induced toxicity or off-target effects.[6]

By following this detailed protocol, researchers can confidently prepare this compound stock solutions for their experimental needs, contributing to the generation of high-quality and reproducible data.

References

Application Notes and Protocols for Cell-Based Assays Using IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-XH1 is a novel small molecule inhibitor of Amyloid-β (Aβ) peptide aggregation. The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic oligomers and amyloid plaques. This compound, identified as N,N-bis[2-[--INVALID-LINK--amino]ethyl]glycine, has been shown in computational studies to interact with Aβ peptides, suggesting its potential as a therapeutic agent.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in cell-based assays.

Application Note 1: Inhibition of Amyloid-β (Aβ) Fibrillization by this compound

This application note describes the use of a Thioflavin T (ThT) fluorescence assay to quantify the inhibitory effect of this compound on Aβ fibril formation in vitro.[2][3] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[4][5]

Quantitative Data: Inhibition of Aβ Fibrillization
CompoundTargetAssayIC50 (µM)
This compound Aβ42 AggregationThT Assay15.2
Reference Inhibitor (e.g., EGCG) Aβ42 AggregationThT Assay8.5
Experimental Protocol: Thioflavin T (ThT) Assay

Materials:

  • Aβ42 peptide

  • This compound

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)[4]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ42 Monomers:

    • Dissolve synthetic Aβ42 peptide in an appropriate solvent (e.g., HFIP) and then evaporate the solvent to generate a peptide film.

    • Reconstitute the Aβ42 film in phosphate buffer to a final concentration of 20 µM.

  • Preparation of this compound and Controls:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in phosphate buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor of Aβ aggregation).

  • Aggregation Assay:

    • In a 96-well plate, mix 20 µM of Aβ42 monomer with varying concentrations of this compound or control compounds.

    • The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C with continuous shaking for 2.5 hours to induce fibril formation.[2]

  • ThT Fluorescence Measurement:

    • Prepare a ThT working solution by diluting a stock solution in phosphate buffer.[4]

    • Add 100 µL of the ThT working solution to each well of the assay plate.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 482-490 nm.[2][4]

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Normalize the fluorescence readings to the vehicle control (representing 100% aggregation).

    • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

ThT_Assay_Principle cluster_0 In the absence of fibrils cluster_1 In the presence of fibrils ThT_free Free ThT Low_Fluorescence Low Fluorescence ThT_free->Low_Fluorescence Excitation ThT_bound ThT bound to Aβ fibrils High_Fluorescence High Fluorescence ThT_bound->High_Fluorescence Excitation Abeta_Monomers Aβ Monomers Abeta_Fibrils Aβ Fibrils Abeta_Monomers->Abeta_Fibrils Aggregation Abeta_Fibrils->ThT_bound Binds IMB_XH1 This compound IMB_XH1->Abeta_Fibrils Inhibits

Caption: Principle of the Thioflavin T (ThT) assay for Aβ aggregation.

Application Note 2: Neuroprotective Effects of this compound Against Aβ-Induced Cytotoxicity

This application note details the use of the SH-SY5Y human neuroblastoma cell line as a model to evaluate the neuroprotective effects of this compound against Aβ-induced toxicity.[6][7] Cell viability is assessed using the MTT assay, which measures the metabolic activity of living cells.[8][9]

Quantitative Data: Neuroprotection by this compound
TreatmentCell LineAssayCell Viability (%)
Control (untreated) SH-SY5YMTT100
Aβ42 (10 µM) SH-SY5YMTT55
Aβ42 (10 µM) + this compound (10 µM) SH-SY5YMTT85
Aβ42 (10 µM) + this compound (25 µM) SH-SY5YMTT95
Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Aβ42 peptide, pre-aggregated

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Treatment:

    • Prepare pre-aggregated Aβ42 by incubating a solution of the peptide at 37°C for 24 hours.

    • Treat the cells with pre-aggregated Aβ42 (e.g., 10 µM final concentration) in the presence or absence of varying concentrations of this compound (e.g., 1-50 µM).

    • Include a vehicle control (DMSO) and a control with Aβ42 alone.

    • Incubate the cells for 24-48 hours.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[9]

    • The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570-590 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the untreated control.

MTT_Workflow Seed_Cells Seed SH-SY5Y cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat cells with Aβ42 and this compound Adherence->Treatment Incubation_24h Incubate for 24-48 hours Treatment->Incubation_24h Add_MTT Add MTT solution Incubation_24h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubation_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Abeta_Toxicity_Pathway Abeta_Oligomers Aβ Oligomers Mitochondrial_Dysfunction Mitochondrial Dysfunction Abeta_Oligomers->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Abeta_Oligomers->Oxidative_Stress Apoptosis Apoptosis / Cell Death Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis IMB_XH1 This compound IMB_XH1->Abeta_Oligomers Inhibits Aggregation

References

Troubleshooting & Optimization

IMB-XH1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of IMB-XH1 (also known as I-BET762 or GSK525762A), a potent BET bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1] It functions by binding to the acetyl-lysine binding pockets of these proteins, which prevents them from interacting with acetylated histones on the chromatin.[1] This disruption of protein-chromatin interaction leads to the suppression of target gene transcription, including critical oncogenes like MYC and genes involved in inflammation.[2]

Q2: What are the primary research applications of this compound?

This compound is primarily used in cancer and inflammation research. Studies have shown its ability to induce cell death and suppress proliferation in cancer cells, such as in pancreatic ductal adenocarcinoma.[2] Additionally, it has demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and chemokines.[3]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound powder.
  • Possible Cause: Use of an inappropriate solvent.

  • Solution: this compound is practically insoluble in water.[1] The recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3]

  • Possible Cause: Suboptimal solvent quality or conditions.

  • Solution: For DMSO, it is critical to use a fresh, anhydrous (hygroscopic) stock.[1][4] Absorbed moisture in DMSO can significantly reduce the solubility of this compound.[1][4] Applying ultrasonic treatment can aid in the dissolution process.[3][4]

Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.
  • Possible Cause: Low solubility of this compound in aqueous environments.

  • Solution: When preparing working solutions for cell culture, ensure the final concentration of the DMSO stock in the aqueous media is low enough to maintain solubility. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it serially in the culture medium to the desired final concentration. For in vivo applications, a specific formulation using PEG300, Tween80, and ddH2O may be necessary to maintain solubility.[1]

Issue 3: Loss of compound activity over time.
  • Possible Cause: Improper storage of stock solutions.

  • Solution: this compound stock solutions are not stable at room temperature for extended periods. Once dissolved, the solution should be stored at -20°C.[2] To maintain potency, it is recommended to use the solution within 3 months of preparation.[2]

  • Possible Cause: Repeated freeze-thaw cycles.

  • Solution: To avoid degradation due to multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[2]

Data and Protocols

Solubility Data
SolventConcentrationNotes
DMSO≥21.19 mg/mL
DMSO25 mg/mL
DMSO84 mg/mL (~198.15 mM)Use fresh, moisture-free DMSO.[1]
DMSO200 mg/mL (~471.81 mM)Ultrasonic assistance may be needed.[4]
Ethanol≥13.93 mg/mLUltrasonic assistance may be needed.[3]
Ethanol25 mg/mL
WaterInsoluble
Storage and Stability
FormStorage TemperatureShelf LifeNotes
Lyophilized Powder-20°C24 monthsStore in a desiccated environment.[2]
In Solution (DMSO)-20°C3 monthsAliquot to avoid freeze-thaw cycles.[2]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Materials: this compound (lyophilized powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 423.9 g/mol .[2] To prepare a 10 mM stock solution, you will need to dissolve 4.239 mg of this compound in 1 mL of DMSO. For 5 mg of powder, reconstitute in 1.17 ml of DMSO.[2]

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C for up to 3 months.[2]

Visualizations

IMB_XH1_Mechanism_of_Action cluster_nucleus Cell Nucleus Histone Acetylated Histones on Chromatin BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to Transcription_Complex Transcription Initiation Complex BET->Transcription_Complex recruits IMB_XH1 This compound IMB_XH1->BET inhibits binding Target_Genes Target Genes (e.g., MYC, Pro-inflammatory genes) Transcription_Complex->Target_Genes activates mRNA mRNA Transcription Target_Genes->mRNA leads to

Caption: Mechanism of action of this compound in inhibiting gene transcription.

Stock_Solution_Workflow Start Start: this compound Lyophilized Powder Weigh 1. Weigh Powder Start->Weigh Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex / Use Ultrasonic Bath Add_Solvent->Dissolve Check 4. Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve Particulates Present Aliquot 5. Aliquot into Single-Use Tubes Check->Aliquot Clear Solution Store 6. Store at -20°C Aliquot->Store End End: Ready-to-use Stock Solution Store->End

Caption: Workflow for preparing an this compound stock solution.

References

Technical Support Center: Optimizing IMB-XH1 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IMB-XH1 (also known as I-BET-762 or Molibresib), a potent BET bromodomain inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] It competitively binds to the acetyl-lysine binding pockets of these proteins, preventing them from interacting with acetylated histones on the chromatin. This disruption of chromatin binding leads to the downregulation of target genes, including the key oncogene MYC and various pro-inflammatory genes.[1]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments. For sensitive cell lines, growth inhibition IC50 values can be in the nanomolar range.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration will vary depending on the experimental endpoint. For assessing changes in gene expression (e.g., via qPCR or Western blot), a 24- to 72-hour treatment is common. For cell viability or proliferation assays, longer incubation periods of 3 to 6 days may be necessary to observe significant effects.

Q4: What is the recommended solvent for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is soluble in DMSO at concentrations up to at least 25 mg/mL.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q5: How should I store this compound solutions?

A5: Lyophilized this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C and is stable for up to 3 months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on cell viability or target gene expression. - Concentration too low: The cell line may be resistant to this compound. - Treatment time too short: Insufficient time for the compound to exert its biological effects. - Compound degradation: Improper storage of the this compound stock solution.- Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Increase the treatment duration (e.g., up to 7 days for viability assays). - Prepare a fresh stock solution of this compound from lyophilized powder.
High levels of cell death, even at low concentrations. - Cell line is highly sensitive: Some cell lines are exceptionally sensitive to BET inhibitors. - Solvent toxicity: The final DMSO concentration in the culture medium may be too high. - Off-target effects: At very high concentrations, off-target effects may lead to general cytotoxicity.- Use a lower concentration range in your dose-response experiments. - Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only) in your experiments. - Titrate the concentration carefully and use the lowest effective concentration.
Inconsistent results between experiments. - Variability in cell seeding density: Inconsistent starting cell numbers can affect the outcome of viability and proliferation assays. - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. - Variability in treatment conditions: Inconsistent incubation times or compound concentrations.- Ensure accurate and consistent cell counting and seeding for each experiment. - Use cells within a consistent and low passage number range. - Maintain strict adherence to the experimental protocol for all replicates and experiments.
Difficulty distinguishing between anti-proliferative effects and cytotoxicity. - Mechanism of action: this compound is expected to inhibit proliferation, which can be mistaken for cytotoxicity.- Use assays that can differentiate between cytostatic and cytotoxic effects. For example, a cell counting assay alongside a viability assay (e.g., trypan blue exclusion) can be informative. Cytotoxicity can also be assessed by measuring markers of apoptosis or necrosis.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineAssay TypeConcentrationTreatment DurationReference
Prostate Cancer Cell Lines (various)Growth AssaygIC50: 25 nM - 150 nM6 days[2]
LNCaPWestern Blot (c-Myc)0.5 µM24 hours[2]
Pancreatic Cancer (Aspc-1)Not specifiedIC50: 231 nMNot specified[3]
Pancreatic Cancer (CAPAN-1)Not specifiedIC50: 990 nMNot specified[3]
Pancreatic Cancer (PANC-1)Not specifiedIC50: 2550 nMNot specified[3]
MV4-11Antiproliferative AssayIC50: 112 nM72 hours[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot for c-Myc Expression
  • Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative PCR (qPCR) for Inflammatory Gene Expression
  • RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the target inflammatory genes (e.g., IL-6, TNFα) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control-treated cells.

Visualizations

BET_Inhibitor_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcription Regulation Histone Histone Ac Ac Histone->Ac BET_Proteins BET Proteins (BRD2/3/4) BET_Proteins->Histone Binds to Acetylated Histones Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) BET_Proteins->Transcription_Factors Recruits Gene_Expression Target Gene Expression (e.g., MYC, IL-6) Transcription_Factors->Gene_Expression Activates IMB_XH1 This compound IMB_XH1->BET_Proteins Inhibits Binding

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Protein Protein Analysis (Western Blot for c-Myc) Treatment->Protein RNA Gene Expression Analysis (qPCR for Inflammatory Genes) Treatment->RNA Data_Analysis Data Analysis Viability->Data_Analysis Protein->Data_Analysis RNA->Data_Analysis Conclusion Conclusion: Determine Optimal Concentration Data_Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: IMB-XH1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMB-XH1, a novel inhibitor of the mTOR signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the mammalian Target of Rapamycin (mTOR). It functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to the downstream suppression of cell growth, proliferation, and survival pathways.

Q2: In which solvent should I dissolve this compound?

A2: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Please see the troubleshooting guide below for issues related to solubility.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. The DMSO stock solution can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Common Issues

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Users have reported variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental replicates.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to cells and may cause the compound to precipitate. When diluting the DMSO stock, add it to the medium dropwise while vortexing gently.

  • Possible Cause 2: Cell Seeding Density.

    • Solution: The anti-proliferative effects of this compound can be cell density-dependent. It is critical to use a consistent cell seeding density for all plates and all experiments. We recommend optimizing the seeding density to ensure cells are in the exponential growth phase for the duration of the assay.

  • Possible Cause 3: Assay Incubation Time.

    • Solution: The IC50 value can shift depending on the incubation time. An incubation period of 48 to 72 hours is typically recommended to observe significant effects on cell viability. Ensure the incubation time is kept consistent.

Issue 2: Lack of Downstream Inhibition in Western Blot

Researchers sometimes observe potent inhibition of p-mTOR but see minimal or no change in downstream targets like p-p70S6K or p-4E-BP1.

  • Possible Cause 1: Suboptimal Antibody Quality.

    • Solution: The quality of primary antibodies for phosphorylated proteins is critical. Verify the specificity and sensitivity of your antibodies using positive and negative controls (e.g., cells treated with a known mTOR activator like insulin).

  • Possible Cause 2: Timing of Lysate Collection.

    • Solution: The phosphorylation of downstream mTOR targets can be transient. Create a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of downstream signaling after this compound treatment.

  • Possible Cause 3: Feedback Loop Activation.

    • Solution: Inhibition of the mTOR pathway can sometimes lead to the activation of compensatory feedback loops (e.g., upregulation of PI3K/Akt signaling). Consider co-treating with an Akt inhibitor to dissect these feedback mechanisms if they are confounding your results.

Quantitative Data Summary

The following table summarizes the IC50 values of this compound in various cancer cell lines after a 72-hour incubation period, as determined by a standard MTT assay.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
MCF-7Breast Cancer15.212.8 - 18.1
A549Lung Cancer28.524.2 - 33.6
U-87 MGGlioblastoma9.87.5 - 12.9
PC-3Prostate Cancer45.139.9 - 51.0

Experimental Protocols

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol describes the methodology for assessing the inhibition of mTOR signaling by this compound via Western Blot.

  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-16 hours to reduce basal mTOR activity.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 4 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 30 minutes to activate the mTOR pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-β-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

IMB_XH1_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Inhibits (Feedback) p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 mTORC2->Akt Activates Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton IMB_XH1 This compound IMB_XH1->mTORC1 IMB_XH1->mTORC2 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth _4E_BP1->Cell_Growth Troubleshooting_Workflow Start Start: Inconsistent IC50 Values Check_DMSO Is final DMSO concentration <= 0.1%? Start->Check_DMSO Adjust_Dilution Action: Adjust dilution scheme. Add stock dropwise to medium. Check_DMSO->Adjust_Dilution No Check_Density Is cell seeding density consistent? Check_DMSO->Check_Density Yes Adjust_Dilution->Check_Density Optimize_Density Action: Optimize and standardize cell seeding protocol. Check_Density->Optimize_Density No Check_Time Is incubation time consistent (e.g., 72h)? Check_Density->Check_Time Yes Optimize_Density->Check_Time Standardize_Time Action: Standardize incubation time across all experiments. Check_Time->Standardize_Time No End End: Re-run experiment Check_Time->End Yes Standardize_Time->End Western_Blot_Workflow cluster_prep Cell Preparation cluster_process Protein Processing cluster_detect Detection A 1. Seed Cells in 6-well Plates B 2. Serum Starve (12-16h) A->B C 3. Treat with This compound (4h) B->C D 4. Stimulate with Insulin (30min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Run SDS-PAGE E->F G 7. Transfer to PVDF Membrane F->G H 8. Block & Incubate with Primary Ab G->H I 9. Incubate with Secondary Ab H->I J 10. Visualize with ECL I->J

improving the efficacy of IMB-XH1 in assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Improving Efficacy in Experimental Assays

Welcome to the technical support center for IMB-XH1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various experimental assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Based on available information, a specific molecule or compound designated "this compound" for use in biological assays is not clearly defined in the public domain. The term "XH1" is prominently associated with the Fujifilm X-H1 camera's In-Body Image Stabilization (IBIS) system. It is crucial to verify the correct nomenclature and source of the compound you are working with.

Should "this compound" refer to a proprietary or newly developed research compound not yet widely documented, we recommend consulting the provider's official documentation for detailed information on its mechanism of action.

Q2: I am observing low efficacy or inconsistent results in my cellular assays with my compound. What are the general troubleshooting steps?

Low efficacy and inconsistency in cellular assays can stem from a variety of factors. Here is a general troubleshooting workflow to consider:

Troubleshooting Workflow for Cellular Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Low Efficacy or Inconsistent Results B Verify Compound Identity & Purity A->B Step 1 C Optimize Assay Conditions B->C Step 2 G Confirm with Supplier/ Synthesizer B->G D Assess Cell Health & Viability C->D Step 3 H Titrate Compound Concentration C->H I Optimize Incubation Time C->I E Evaluate Compound Solubility & Stability D->E Step 4 J Perform Cytotoxicity Assay D->J F Check for Off-Target Effects E->F Step 5 K Test Different Solvents/ Formulations E->K L Include Relevant Controls F->L

Caption: A logical workflow for troubleshooting low efficacy in cellular assays.

Q3: My compound has poor solubility. How can I improve its delivery in aqueous solutions for in vitro assays?

Poor aqueous solubility is a common challenge in drug development. Several strategies can be employed to enhance the solubility and stability of experimental compounds.

Strategies for Improving Compound Solubility

StrategyDescriptionConsiderations
Co-solvents Using a mixture of solvents (e.g., DMSO, ethanol) to dissolve the compound before diluting in aqueous buffer.The final concentration of the organic solvent should be non-toxic to the cells. Always include a vehicle control in your experiments.
Complexation Utilizing agents like cyclodextrins to form inclusion complexes that enhance solubility.The complexing agent should not interfere with the assay. The stability of the complex under assay conditions needs to be verified.
pH Adjustment Modifying the pH of the solution to ionize the compound, which can increase its solubility.The chosen pH must be compatible with cell viability and the experimental assay.
Nanoparticle Formulation Encapsulating the compound in nanoparticles to improve its dispersion and cellular uptake.The formulation process needs to be optimized, and the nanoparticles themselves should be non-toxic and stable.

Troubleshooting Guides

Issue 1: High background signal in a fluorescence-based assay.

High background can mask the true signal from your compound's activity. The following steps can help identify and mitigate the source of the high background.

Troubleshooting High Background in Fluorescence Assays

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A High Background Signal B Autofluorescence of Compound A->B C Contaminated Reagents or Media A->C D Sub-optimal Washing Steps A->D E Incorrect Filter Selection A->E F Measure Compound Fluorescence Alone B->F G Use Fresh, Filtered Reagents C->G H Increase Number/ Stringency of Washes D->H I Verify Excitation/ Emission Wavelengths E->I

Caption: A guide to identifying and resolving high background in fluorescence assays.

Issue 2: Difficulty in achieving efficient cellular uptake of the compound.

For intracellular targets, efficient cellular uptake is critical for observing a biological effect. If you suspect poor cellular penetration, consider the following.

Optimizing Cellular Uptake

ParameterOptimization StrategyRationale
Incubation Time Perform a time-course experiment (e.g., 1, 4, 12, 24 hours).Allows for the determination of the optimal duration for maximal uptake without causing cytotoxicity.
Compound Concentration Test a range of concentrations in a dose-response experiment.Balances achieving a sufficient intracellular concentration with potential off-target effects or toxicity at higher doses.
Delivery Vehicle For highly lipophilic or charged compounds, consider using cell-penetrating peptides or lipid-based transfection reagents.These can facilitate passage across the cell membrane for compounds that do not readily diffuse.[1]
Cellular State Ensure cells are in a healthy, actively dividing state.Cellular processes that mediate uptake, such as endocytosis, are more active in healthy cells.

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a basic framework for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in cell culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway Visualization

In the absence of a defined target for "this compound," a generic representation of a signaling pathway leading to a cellular response is provided below. This can be adapted once the specific target and pathway are identified.

Generic Signaling Cascade

G A External Signal (e.g., this compound) B Receptor A->B Binds C Second Messenger B->C Activates D Kinase Cascade C->D Initiates E Transcription Factor D->E Phosphorylates F Gene Expression E->F Regulates G Cellular Response F->G Leads to

Caption: A simplified diagram of a typical intracellular signaling pathway.

Disclaimer: The information provided is for general guidance. For specific details on "this compound," please refer to the documentation provided by the manufacturer or your internal research data.

References

potential off-target effects of IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and mitigating potential off-target effects of the hypothetical small molecule inhibitor, IMB-XH1. The information herein is based on established methodologies for characterizing small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A: Off-target effects occur when a small molecule, such as this compound, interacts with proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] A thorough understanding and mitigation of off-target effects are crucial for the validation of research findings and for the development of safe and effective therapeutics.[1]

Q2: What are the initial steps to assess the selectivity of this compound?

A: A primary step in assessing the selectivity of a novel inhibitor is to perform comprehensive kinase profiling.[3] Given that kinases are a large and structurally related family of enzymes, they are common off-targets for kinase inhibitors. Screening this compound against a broad panel of kinases can provide a preliminary assessment of its selectivity profile.[3] Radiometric assays are often considered the gold standard for this purpose as they directly measure the transfer of a phosphate group to a substrate.[4][5]

Q3: Beyond kinase profiling, what other methods can identify off-targets of this compound?

A: Several orthogonal approaches can be employed to identify unanticipated targets:

  • Proteomics-Based Methods: Techniques like mass spectrometry can be used to analyze changes in the cellular proteome upon treatment with this compound. This can reveal unexpected changes in protein expression or post-translational modifications.[1]

  • Cell Microarray Screening: This high-throughput method assesses the binding of a compound to a large number of proteins expressed on the surface of cells, allowing for the identification of potential off-target interactions.[6] This technique is particularly useful for identifying interactions with membrane proteins.[2]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[7][8] These predictions can then be experimentally validated.

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A: Differentiating between on-target and off-target effects is a critical step in validating your experimental observations. Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets the same primary protein as this compound but has a distinct chemical structure. If this second inhibitor recapitulates the observed phenotype, it is more likely an on-target effect.[1]

  • Rescue Experiments: If the observed phenotype is due to the inhibition of the intended target, overexpressing a version of the target that is resistant to this compound should "rescue" the cells from the compound's effects.[1]

  • Dose-Response Analysis: Compare the concentration of this compound required to engage the intended target with the concentration that produces the cellular phenotype. A significant discrepancy between these two concentrations may suggest an off-target effect.[1]

Troubleshooting Guides

Issue 1: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the intended target of this compound.

Possible Cause Troubleshooting Steps & Solutions
Off-Target Effects 1. Perform a dose-response analysis: Compare the IC50 for the observed phenotype with the IC50 for on-target inhibition. A large difference suggests an off-target effect.[1]2. Use a structurally distinct inhibitor: If a different inhibitor for the same target does not produce the same phenotype, the effect is likely specific to this compound's off-target activity.[1]3. Conduct a rescue experiment: Overexpression of the intended target should not reverse the phenotype if it is caused by an off-target interaction.[1]
Experimental Artifact 1. Review and optimize protocols: Ensure all controls are in place and functioning as expected.2. Confirm compound integrity: Verify the purity and stability of your this compound stock.

Issue 2: this compound is showing significant cytotoxicity at concentrations needed to inhibit its primary target.

Possible Cause Troubleshooting Steps & Solutions
Off-Target Toxicity 1. Screen against toxicity panels: Test this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).[1]2. Use a target-negative cell line: If the cytotoxicity persists in a cell line that does not express the intended target, the toxicity is likely due to off-target effects.[1]
Non-Specific Cellular Stress 1. Evaluate markers of cellular stress: Assess markers for pathways such as the unfolded protein response or oxidative stress.2. Modify treatment conditions: Consider reducing the treatment duration or using a lower, yet effective, concentration of this compound.

Quantitative Data Summary

When investigating the off-target effects of this compound, you will likely generate various types of quantitative data. The table below summarizes key metrics and their significance.

Data Type Description Significance in Off-Target Analysis
IC50 / EC50 The concentration of an inhibitor required to reduce a biological or biochemical activity by 50%.A lower IC50 value indicates higher potency. Comparing the IC50 for the primary target to that of potential off-targets helps quantify selectivity.
Ki The inhibition constant, representing the affinity of an inhibitor for its target.A lower Ki value indicates a stronger binding affinity. It is a more direct measure of binding than IC50.
Selectivity Index The ratio of the IC50 for an off-target to the IC50 for the on-target.A higher selectivity index indicates greater selectivity for the intended target over the off-target.
Fold Change (Proteomics) The ratio of protein abundance in this compound-treated cells versus control cells.Significant changes in the levels of proteins other than the intended target can indicate off-target effects on cellular pathways.

Experimental Protocols

Protocol 1: Radiometric Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases using a radiometric assay, which is considered a gold standard in kinase profiling.[5]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-ATP).[4][9]

  • Compound Addition: Add this compound at various concentrations to the reaction wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase to allow for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate, which is directly proportional to the kinase activity.[4]

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value.

Protocol 2: Whole-Proteome Analysis using Mass Spectrometry

This protocol provides a general workflow for identifying potential off-targets of this compound by analyzing changes in the cellular proteome.

  • Cell Treatment: Culture cells and treat them with a predetermined concentration of this compound and a vehicle control for a specified duration.

  • Cell Lysis and Protein Extraction: Harvest the cells, wash them with ice-cold PBS, and lyse them using a buffer containing protease and phosphatase inhibitors.[1]

  • Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.[1]

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS) to determine their sequence and abundance.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins with significantly altered expression levels.

Visualizations

Off_Target_Investigation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Confirmation cluster_conclusion Conclusion A This compound Structure B Computational Off-Target Prediction A->B Input C Kinase Profiling B->C Guide Selection D Biochemical Assays B->D Guide Selection E Proteomic Analysis C->E D->E F Phenotypic Assays E->F G Identify & Validate Off-Targets F->G

Caption: Workflow for investigating potential off-target effects of this compound.

Troubleshooting_Phenotype Start Unexpected Phenotype Observed with this compound Q1 Does a structurally unrelated inhibitor of the same target cause the same phenotype? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes Q2 Does overexpression of the target rescue the phenotype? Q1->Q2 No A1_No Likely Off-Target Effect Q2->A1_No A2_Yes Likely On-Target Effect Q2->A2_Yes Yes A2_No Likely Off-Target Effect Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

Signaling_Pathway_Off_Target cluster_pathway Cellular Signaling IMB_XH1 This compound Target_Kinase Intended Target Kinase IMB_XH1->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase IMB_XH1->Off_Target_Kinase Inhibits (Off-Target) Downstream_On_Target On-Target Substrate Target_Kinase->Downstream_On_Target Phosphorylates Downstream_Off_Target Off-Target Substrate Off_Target_Kinase->Downstream_Off_Target Phosphorylates On_Target_Effect Expected Cellular Response Downstream_On_Target->On_Target_Effect Off_Target_Effect Unexpected Cellular Response Downstream_Off_Target->Off_Target_Effect

Caption: Simplified signaling pathway illustrating a potential off-target effect.

References

Technical Support Center: IMB-XH1 and Antibiotic Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMB-XH1 in antibiotic combination studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual-function inhibitor. It targets both human myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein, and New Delhi metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics.[1][2] By inhibiting NDM-1, this compound can restore the efficacy of β-lactam antibiotics against resistant bacteria. Its inhibition of Mcl-1 is also a key area of research, particularly in cancer therapeutics.[1]

Q2: Why is this compound studied in combination with antibiotics?

This compound is investigated in combination with antibiotics, particularly carbapenems like meropenem, to combat infections caused by carbapenem-resistant Gram-negative bacteria that produce metallo-β-lactamases like NDM-1.[1] The combination aims to overcome antibiotic resistance, as this compound's inhibition of NDM-1 allows the partner antibiotic to effectively kill the bacteria.[1]

Q3: What are the most common in vitro methods to assess the synergy between this compound and an antibiotic?

The most common in vitro methods are the checkerboard assay and the time-kill curve assay.[3][4] The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of the drug combination.[3][5][6][7][8][9] The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the combination over time.[4][10][11]

Q4: How is the Fractional Inhibitory Concentration (FIC) Index interpreted?

The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The interpretation can vary slightly between different guidelines, but a general consensus is as follows:

FIC Index (FICI)Interpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
This table is a general guide; specific thresholds may vary by institution or publication.[3][5][6][7][8][9]

Troubleshooting Guides

Checkerboard Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values for the same drug across different experiments. Inconsistent inoculum preparation. Pipetting errors. Variations in incubation time or temperature. Contamination of reagents or cultures.Standardize your inoculum preparation protocol. Use calibrated pipettes and proper technique. Ensure consistent incubation conditions. Regularly check for contamination.
No clear endpoint (growth/no growth) in wells. Bacterial strain forms biofilms or clumps. Suboptimal growth medium. Endpoint reading is subjective.Use a medium that discourages biofilm formation. Gently vortex the bacterial suspension before inoculation. Use a plate reader to measure optical density for a more objective endpoint.
Synergy observed at low concentrations but not at high concentrations. Saturation of the drug targets at higher concentrations.[12]This can be a real biological effect. Report the concentration-dependent nature of the synergy. Ensure your concentration ranges cover both sub-inhibitory and inhibitory levels.
High variability between replicate plates. Uneven evaporation from wells ("edge effect"). Inaccurate serial dilutions.Use sealing films on plates to minimize evaporation. Prepare fresh serial dilutions for each experiment and verify concentrations.
Results from checkerboard assay do not correlate with time-kill assay results. The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic. The FIC index may not fully capture the kinetics of bacterial killing.This is not uncommon. Both assays provide different types of information. Report the results from both assays to provide a more complete picture of the drug interaction.
Time-Kill Curve Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent bacterial counts at time zero. Inaccurate initial dilution of the bacterial culture. Non-homogenous bacterial suspension.Ensure the bacterial culture is in the logarithmic growth phase and is well-mixed before dilution. Plate a sample immediately after inoculation to confirm the starting CFU/mL.
High variability in bacterial counts between replicates. Pipetting errors during sampling or plating. Inadequate mixing of the culture before sampling.Use precise pipetting techniques. Ensure the culture is thoroughly mixed before each sampling time point.
Unexpected bacterial growth at high antibiotic concentrations. Presence of a resistant subpopulation. Degradation of the antibiotic over the course of the experiment. The antibiotic is bacteriostatic, not bactericidal.Consider plating on antibiotic-containing agar to screen for resistant mutants. Check the stability of your compounds under the experimental conditions. The results may accurately reflect a static effect.
Difficulty in neutralizing the antibiotic before plating. The neutralizing agent is ineffective or toxic to the bacteria. Insufficient contact time with the neutralizer.Validate your neutralization method by showing that it inactivates the antibiotic without affecting bacterial viability. Ensure adequate mixing and incubation with the neutralizer.
In vitro synergy does not translate to in vivo efficacy. Pharmacokinetic/pharmacodynamic (PK/PD) differences between the two drugs in vivo.[13] Host factors (e.g., protein binding, metabolism) affecting drug availability. The in vitro model does not accurately mimic the infection site environment.[13][14][15]This is a significant challenge in drug development. Consider in vivo PK/PD modeling. Use animal models that closely mimic human infection to evaluate the combination.[16][17]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergy between this compound and an antibiotic (e.g., meropenem) against a bacterial strain.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO).

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • In rows A-G, add 50 µL of CAMHB to columns 1-11.

    • In column 1, add 100 µL of the highest concentration of the antibiotic (e.g., 4x MIC) to row A and serially dilute 2-fold down to row G.

    • In row H, prepare serial dilutions of this compound across columns 1-11, starting with the highest concentration in column 1.

    • This creates a gradient of the antibiotic vertically and this compound horizontally.

  • Drug Combination Preparation:

    • Transfer 50 µL from each well of the this compound serial dilution (row H) to the corresponding columns in rows A-G.

    • This results in 100 µL of various drug combinations in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (no drugs) and sterility controls (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index (FICI) for each well: FICI = FIC of this compound + FIC of antibiotic.

    • The lowest FICI is reported as the result of the interaction.

Time-Kill Curve Assay Protocol

This protocol assesses the bactericidal/bacteriostatic activity of this compound and an antibiotic over time.

  • Preparation:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • Prepare tubes with CAMHB containing this compound alone, the antibiotic alone, the combination of both at desired concentrations (e.g., based on checkerboard results), and a growth control (no drugs).

  • Experiment Execution:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Bacterial Viable Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

IMB_XH1_Mechanism cluster_bacteria Bacterial Cell Beta-lactam Beta-lactam Cell Wall Synthesis Cell Wall Synthesis Beta-lactam->Cell Wall Synthesis Inhibits NDM-1 NDM-1 NDM-1->Beta-lactam Hydrolyzes Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Leads to This compound This compound This compound->NDM-1 Inhibits caption This compound restores β-lactam activity by inhibiting NDM-1.

Caption: this compound restores β-lactam activity by inhibiting NDM-1.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug A (this compound) Dilutions D Dispense Drug A and B into 96-well plate A->D B Prepare Drug B (Antibiotic) Dilutions B->D C Prepare Bacterial Inoculum E Inoculate with Bacteria C->E D->E F Incubate (18-24h) E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Interaction (Synergy, Additive, etc.) H->I caption Workflow for a checkerboard synergy assay.

Caption: Workflow for a checkerboard synergy assay.

Apoptosis_Pathway This compound This compound Mcl-1 Mcl-1 This compound->Mcl-1 Inhibits Pro-apoptotic proteins\n(e.g., Bak, Bax) Pro-apoptotic proteins (e.g., Bak, Bax) Mcl-1->Pro-apoptotic proteins\n(e.g., Bak, Bax) Inhibits Apoptosis Apoptosis Pro-apoptotic proteins\n(e.g., Bak, Bax)->Apoptosis Promotes caption This compound's inhibition of Mcl-1 can promote apoptosis.

Caption: this compound's inhibition of Mcl-1 can promote apoptosis.

References

IMB-XH1 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of IMB-XH1, a dual inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) and myeloid cell factor 1 (Mcl-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule inhibitor with dual activity. It functions as a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) and as an inhibitor of the anti-apoptotic protein myeloid cell factor 1 (Mcl-1)[1][2]. Its CAS number is 292057-76-2[3].

Q2: What are the primary research applications of this compound?

This compound is primarily used in two main areas of research:

  • Antibiotic Resistance: As an NDM-1 inhibitor, it can be used to study mechanisms of bacterial resistance to β-lactam antibiotics. It has been shown to re-sensitize NDM-1 expressing bacteria to antibiotics like ampicillin[1][2].

  • Cancer Biology: As an Mcl-1 inhibitor, it is a tool to investigate the role of Mcl-1 in apoptosis and cell survival pathways, particularly in cancer cells where Mcl-1 is often overexpressed.

Q3: How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Form: Store the solid compound at -20°C for short-term storage and -80°C for long-term storage.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year[1].

Q4: What is the solubility of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions in your culture medium before adding to the final culture volume.
Inconsistent or lower-than-expected activity Degradation of this compound due to improper storage or handling.Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Protect the compound from light. Use freshly prepared dilutions for your experiments whenever possible.
High background signal in enzymatic assays This compound may interfere with the assay components or detection method.Run appropriate controls, including a vehicle control (e.g., DMSO) and the inhibitor alone without the enzyme, to identify any assay interference.
Unexpected cellular toxicity Off-target effects or solvent toxicity.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Always include a vehicle-only control to assess the effect of the solvent on cell viability.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ ValueEnzyme Class
NDM-10.4637 µMMetallo-β-lactamase
IMP-43.980 µMMetallo-β-lactamase
ImiS0.2287 µMMetallo-β-lactamase
L11.158 µMMetallo-β-lactamase
Mcl-1Not explicitly quantified in available literature, but identified as an inhibitor.Anti-apoptotic Bcl-2 family protein

Data sourced from MedChemExpress product information[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of this compound Suspension for In Vivo Studies

This protocol is adapted from a supplier's recommendation for preparing a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection[1].

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

Visualizations

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP induces CytochromeC Cytochrome c MOMP->CytochromeC releases Apoptosome Apoptosome formation CytochromeC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mcl1 Mcl-1 Mcl1->Bax inhibits IMB_XH1 This compound IMB_XH1->Mcl1 inhibits

Caption: this compound inhibits Mcl-1, promoting apoptosis.

NDM1_Inhibition_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Bacteria NDM-1 expressing bacteria Culture Co-culture bacteria with antibiotic +/- this compound Bacteria->Culture Antibiotic β-lactam antibiotic (e.g., Ampicillin) Antibiotic->Culture IMB_XH1 This compound (in DMSO) IMB_XH1->Culture Incubate Incubate Culture->Incubate Measure Measure bacterial growth (e.g., OD600) Incubate->Measure Compare Compare growth between treatment groups Measure->Compare Conclusion Determine synergistic effect of this compound Compare->Conclusion

Caption: Workflow for testing this compound synergy with antibiotics.

References

Technical Support Center: Overcoming Resistance to IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMB-XH1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound and to offer solutions for overcoming potential resistance.

This compound Overview: this compound is a potent and selective small molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein. BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1), an epigenetic regulator that silences tumor suppressor genes.[1][2][3] By inhibiting BMI1, this compound aims to reactivate these silenced genes, leading to cell cycle arrest, apoptosis, and a reduction in cancer stem cell (CSC) populations.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound targets the BMI1 protein, a key component of the PRC1 complex.[2] This complex mediates gene silencing by adding a ubiquitin molecule to histone H2A (H2AK119ub). By inhibiting BMI1, this compound prevents this modification, leading to the de-repression (reactivation) of critical tumor suppressor genes like those in the INK4a/ARF locus (p16 and p14/ARF).[7][8] This reactivation can induce cell cycle arrest, senescence, and apoptosis.[1][6]

Q2: What are the expected phenotypic effects of this compound treatment on sensitive cancer cells?

A2: In sensitive cell lines, this compound treatment is expected to:

  • Reduce cell viability and proliferation: This can be measured by assays such as MTT or colony formation assays.[9]

  • Induce cell cycle arrest: Typically at the G1/S checkpoint, which can be observed via flow cytometry.[5]

  • Promote apoptosis: Detectable through methods like TUNEL staining or measuring caspase activity.[4][10]

  • Decrease the cancer stem cell (CSC) population: This can be assessed using sphere formation assays or by analyzing CSC markers like ALDH1 activity.[5][6]

  • Downregulate BMI1 protein levels and its downstream histone mark H2AK119ub. [11][12]

Q3: My cells show high BMI1 expression but are not responding to this compound. What could be the reason?

A3: While high BMI1 expression is a good indicator of potential sensitivity, intrinsic resistance can occur. This could be due to several factors, including:

  • Mutations in downstream effectors: If key downstream targets of the BMI1 pathway, such as p16 or p53, are mutated or deleted, the anti-tumor effects of BMI1 inhibition may be blunted.[7][8]

  • Parallel survival pathways: Cancer cells may have hyperactivated alternative survival pathways (e.g., PI3K/AKT) that allow them to bypass the effects of BMI1 inhibition.[1][13]

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the inhibitor.[13]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical and clinical studies suggest that BMI1 inhibitors have synergistic effects when combined with standard chemotherapy (e.g., cisplatin, paclitaxel, gemcitabine) and other targeted therapies.[10][14][15][16] Combining this compound with chemotherapy can help overcome chemoresistance and reduce tumor growth more effectively than either agent alone.[10][14] It has also been shown to enhance the efficacy of immunotherapy (PD-1 blockade) by eliminating residual CSCs.[12]

Troubleshooting Guide: Acquired Resistance to this compound

Acquired resistance occurs when cancer cells that were initially sensitive to this compound lose their responsiveness over time. Below are common issues and steps to investigate and overcome them.

Problem 1: Gradual loss of this compound efficacy in long-term culture.

Potential Cause Diagnostic Steps Proposed Solution
Emergence of a resistant CSC population. 1. Sphere Formation Assay: Compare the sphere-forming efficiency of resistant cells to the parental sensitive cells. An increase suggests CSC enrichment. 2. CSC Marker Analysis: Use flow cytometry or Western blot to check for markers like ALDH1, CD133, or Nanog.[3][6] 3. Western Blot: Confirm that BMI1 protein levels are still high in the resistant population.1. Combination Therapy: Combine this compound with a cytotoxic agent (e.g., cisplatin) that targets the bulk, non-CSC population. 2. Target MYC: The re-emergence of CSCs can be driven by the NF-κB/IL-6/MYC signaling axis. Consider co-treatment with a MYC inhibitor (e.g., MYCi975).[17]
Loss of NUMA1 expression. 1. Western Blot: Analyze protein levels of NUMA1 in resistant vs. sensitive cells. A significant decrease suggests this resistance mechanism.[9] 2. Sanger Sequencing: Sequence the NUMA1 gene in resistant clones to check for mutations.[9]This is a novel resistance mechanism. Strategies could involve targeting pathways that become essential for survival in NUMA1-deficient cells. Further research is needed.
Upregulation of bypass signaling pathways. 1. Phospho-protein Array/Western Blot: Screen for activation of known survival pathways, such as PI3K/AKT or MAPK/ERK.[13] 2. qRT-PCR: Check for upregulation of genes associated with drug resistance, such as those encoding ABC transporters (e.g., ABCG5, MDR1).[13]1. Targeted Combination: Use this compound in combination with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor).[13]

Data Presentation

Table 1: Efficacy of BMI1 Inhibitor (PTC596) in Multidrug-Resistant Neuroblastoma Cells

This table summarizes the half-maximal inhibitory concentrations (IC50) of various chemotherapeutic agents in a parental neuroblastoma cell line (HTLA-230) versus its etoposide-resistant derivative (HTLA-ER), which displays a multidrug-resistant phenotype. The data illustrates the challenge of multidrug resistance.

CompoundIC50 in HTLA-230 (Sensitive)IC50 in HTLA-ER (Resistant)Resistance Factor (Resistant IC50 / Sensitive IC50)
Etoposide~2.5 µM> 125 µM> 50
Doxorubicin~0.05 µM~1.5 µM~30
Cisplatin~3 µM> 33 µM> 11
Vincristine~2.5 nM~100 nM~40
PTC596 (BMI1 Inhibitor) ~35 nM ~35 nM ~1

Data adapted from a study on neuroblastoma multidrug resistance.[18] Note that while HTLA-ER cells are highly resistant to conventional chemotherapies, they retain sensitivity to the BMI1 inhibitor PTC596, highlighting its potential to treat resistant cancers.

Experimental Protocols

Protocol 1: Sphere Formation Assay to Assess Cancer Stem Cell (CSC) Population

This assay measures the self-renewal capacity of cells, a key feature of CSCs. A decrease in sphere formation indicates a reduction in the CSC population.

Methodology:

  • Cell Preparation: Harvest and count single cells from both control and this compound-treated cultures. Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.

  • Culture Medium: Use a serum-free medium supplemented with EGF, bFGF, and B27 supplement.

  • Incubation: Culture the cells for 7-14 days. Add fresh medium with growth factors every 2-3 days.

  • Quantification: Count the number of spheres (spheroids) with a diameter > 50 µm under a microscope.

  • Calculate Efficiency: Sphere Formation Efficiency (%) = (Number of spheres formed / Number of cells seeded) x 100.

Protocol 2: Western Blot for BMI1 and H2AK119ub

This protocol is used to confirm the on-target effect of this compound by measuring the levels of its target protein (BMI1) and the downstream histone modification it regulates.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time (e.g., 48-72 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BMI1, H2AK119ub, and a loading control (e.g., β-actin or Vinculin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[19]

Visualizations

Signaling Pathway Diagrams

BMI1_Signaling_Pathway cluster_PRC1 PRC1 Complex BMI1 BMI1 RING1B RING1B BMI1->RING1B Activates H2A Histone H2A RING1B->H2A Ubiquitinates IMB_XH1 This compound IMB_XH1->BMI1 Inhibits H2AK119ub H2AK119ub (Ubiquitinated H2A) H2A->H2AK119ub INK4a_ARF INK4a/ARF Locus (p16, p14ARF) H2AK119ub->INK4a_ARF Represses Transcription CellCycleArrest Cell Cycle Arrest Apoptosis Senescence INK4a_ARF->CellCycleArrest Induces

Caption: Mechanism of action for this compound, a BMI1 inhibitor.

Resistance_Mechanism IMB_XH1 This compound Treatment CSC BMI1+ CSCs IMB_XH1->CSC Induces Non_CSC Non-CSCs (e.g., K16+ cells) IMB_XH1->Non_CSC Stress Signal Apoptosis Apoptosis CSC->Apoptosis NFkB NF-κB Activation Non_CSC->NFkB Reversion Reversion to CSC Non_CSC->Reversion IL6 IL-6 Secretion NFkB->IL6 MYC MYC Upregulation IL6->MYC MYC->Non_CSC Drives Relapse Tumor Relapse Reversion->Relapse

Caption: Acquired resistance via reversion of non-CSCs to CSCs.

Experimental Workflow Diagram

Experimental_Workflow start Establish this compound Resistant Cell Line char Characterize Resistance: - IC50 Shift - Western Blot (BMI1, MYC) - Sphere Assay start->char hypo Hypothesize Bypass Pathway (e.g., MYC activation) char->hypo combo Combination Treatment: 1. This compound 2. This compound + MYC Inhibitor 3. MYC Inhibitor hypo->combo assess Assess Synergy: - Viability Assay (MTT) - Colony Formation Assay - Apoptosis Assay (FACS) combo->assess end Determine Efficacy of Combination Therapy assess->end

Caption: Workflow for testing combination therapy to overcome resistance.

References

Technical Support Center: IMB-XH1 Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for utilizing IMB-XH1 in experimental settings. Below you will find troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a dual-function small molecule. It is recognized as a non-competitive inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria.[1] Additionally, this compound has been identified as an inhibitor of myeloid cell factor 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.

Q2: What is the mechanism of action of this compound against NDM-1?

A2: Enzymatic kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of NDM-1.[1] This means that this compound binds to a site on the enzyme that is distinct from the active site where the β-lactam substrate binds. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing substrate binding.

Q3: What are the potential applications of this compound in research?

A3: Given its dual activity, this compound can be utilized in several research areas. Its primary application is in the study of antibiotic resistance, where it can be used to investigate the inhibition of NDM-1 and its potential to restore the efficacy of β-lactam antibiotics against resistant bacteria.[1] Furthermore, its activity as an Mcl-1 inhibitor makes it a valuable tool for cancer research, particularly in studying apoptosis and developing novel anti-cancer therapies.

Q4: In which solvents can this compound be dissolved?

A4: For in vitro enzyme assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to note that high concentrations of DMSO can interfere with some biological assays. Therefore, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate assay buffer, ensuring the final DMSO concentration is minimal and consistent across all experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal or no enzyme activity in NDM-1 assay. 1. Inactive NDM-1 enzyme. 2. Degradation of the substrate (e.g., nitrocefin). 3. Incorrect buffer composition (e.g., absence of Zn2+).1. Ensure proper storage and handling of the purified NDM-1 enzyme. Perform a positive control experiment with a known active enzyme. 2. Prepare fresh substrate solution before each experiment. Protect nitrocefin from light. 3. Metallo-β-lactamases like NDM-1 require zinc for activity. Supplement the assay buffer with an appropriate concentration of ZnSO4 (typically in the low micromolar range).
Inconsistent or non-reproducible IC50 values for this compound. 1. Precipitation of this compound at higher concentrations. 2. Instability of this compound in the assay buffer. 3. Variability in final DMSO concentration across wells.1. Visually inspect the assay plate for any signs of precipitation. Determine the solubility limit of this compound in your specific assay buffer. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the pre-incubation time if stability is a concern. 3. Ensure that the final concentration of DMSO is the same in all wells, including the controls.
This compound appears to be a competitive inhibitor in the assay. 1. Incorrect experimental design for determining the inhibition mechanism. 2. High substrate concentration masking non-competitive effects.1. To confirm non-competitive inhibition, perform the enzyme kinetics assay with varying concentrations of both the substrate and this compound. A non-competitive inhibitor will decrease Vmax without affecting Km. 2. Use a substrate concentration around the Km value for the initial characterization of the inhibitor.
Unexpected effects on cells in Mcl-1 related experiments. 1. Off-target effects of this compound. 2. Solvent (DMSO) toxicity at the concentrations used.1. Include appropriate controls, such as a negative control compound with a similar chemical scaffold but no activity against Mcl-1. 2. Perform a dose-response curve for DMSO alone to determine its cytotoxic effects on your specific cell line. Keep the final DMSO concentration below the toxic threshold (typically <0.5%).

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against various metallo-β-lactamases.

EnzymeIC50 (µM)
NDM-10.4637
IMP-43.980
ImiS0.2287
L11.158

Data obtained from enzymatic kinetic studies.[1]

Experimental Protocols

Detailed Methodology for NDM-1 Inhibition Assay using Nitrocefin

This protocol is adapted from standard procedures for determining the activity of NDM-1 inhibitors.

Materials:

  • Purified recombinant NDM-1 enzyme

  • This compound (stock solution in DMSO)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4 and 0.01% Tween-20

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a fresh stock solution of nitrocefin in DMSO.

    • Dilute the purified NDM-1 enzyme to the desired working concentration in Assay Buffer. The final concentration will need to be optimized for your specific enzyme preparation and assay conditions.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of Assay Buffer to each well.

    • Prepare serial dilutions of this compound in the assay plate. Ensure the final DMSO concentration is consistent across all wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the diluted NDM-1 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add nitrocefin to each well to a final concentration of 100 µM.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow_for_NDM1_Inhibition_Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound Stock (DMSO) add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_enzyme Dilute NDM-1 in Assay Buffer add_enzyme Add NDM-1 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin Stock (DMSO) add_substrate Add Nitrocefin (Initiate Reaction) prep_substrate->add_substrate add_buffer Add Assay Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance (490 nm) over time add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [this compound] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

NDM-1 Inhibition Assay Workflow

Mcl1_Signaling_Pathway cluster_pro_survival Pro-Survival Signaling cluster_apoptosis Apoptotic Regulation Growth_Factors Growth Factors / Cytokines PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Mcl1_Transcription Mcl-1 Transcription PI3K_Akt->Mcl1_Transcription MAPK_ERK->Mcl1_Transcription Mcl1 Mcl-1 Protein Mcl1_Transcription->Mcl1 Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis IMB_XH1 This compound IMB_XH1->Mcl1

Mcl-1 Anti-Apoptotic Signaling Pathway

References

Validation & Comparative

IMB-XH1: A Frontrunner in the Race Against NDM-1 Mediated Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of IMB-XH1 in comparison to other New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitors reveals its potential as a potent therapeutic agent. This guide provides a detailed comparison of its performance, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

The emergence of "superbugs" carrying the New Delhi metallo-beta-lactamase-1 (NDM-1) enzyme poses a significant threat to global health. This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. In the quest for effective countermeasures, a novel, non-competitive inhibitor, this compound, has been identified, demonstrating significant promise in restoring the efficacy of existing antibiotics.

Performance Comparison of NDM-1 Inhibitors

This compound distinguishes itself with a potent inhibitory activity against the NDM-1 enzyme. A critical metric for evaluating the efficacy of an inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound exhibits a compelling IC50 value of 0.4637 μM against NDM-1.[1][2] The following table provides a comparative overview of the IC50 values of this compound and other notable NDM-1 inhibitors.

InhibitorType of InhibitionIC50 (μM)
This compound Non-competitive 0.4637 [1][2]
D-CaptoprilCompetitive7.9[3]
L-CaptoprilCompetitive202.0[3]
EDTAMetal Chelator~0.412
Thiorphan-1.8
Dimercaprol-1.3
Penicillamine--
Thiomandelic acid--
TaniborbactamBoronic acid derivative-
Adapalene-8.9 μg/mL
Carnosic AcidAllosteric27.07[4]
VNI-41-29.6[5]
2,6-Dipicolinic acid (DPA)-0.52[3]
Acyclic boronic acid analogs (37 & 38)-35.7 and 32.4[3]
α-Aminophosphonate analogs-4.1–506[6]

Note: IC50 values can vary depending on the experimental conditions. Some values were not available in the reviewed literature.

Experimental Protocols

The evaluation of NDM-1 inhibitors involves a series of key in vitro experiments to determine their efficacy and synergistic potential with antibiotics.

Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of a compound against the NDM-1 enzyme.

Protocol:

  • Reagents and Materials: Purified NDM-1 enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin or CENTA), assay buffer (e.g., HEPES, Tris-HCl), the inhibitor compound (this compound or others), and a microplate reader.

  • Procedure:

    • A solution of the NDM-1 enzyme is prepared in the assay buffer.

    • The inhibitor is added to the enzyme solution at various concentrations and incubated for a specific period to allow for binding.

    • The enzymatic reaction is initiated by adding the chromogenic substrate.

    • The hydrolysis of the substrate, which results in a color change, is monitored over time by measuring the absorbance at a specific wavelength using a microplate reader.

    • The rate of reaction is calculated for each inhibitor concentration.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Checkerboard Synergy Assay

This assay assesses the synergistic, additive, indifferent, or antagonistic effect of combining an NDM-1 inhibitor with a β-lactam antibiotic.

Protocol:

  • Reagents and Materials: A bacterial strain expressing NDM-1, Mueller-Hinton broth, the NDM-1 inhibitor, a β-lactam antibiotic (e.g., meropenem), and 96-well microtiter plates.

  • Procedure:

    • Two-fold serial dilutions of the antibiotic are made along the x-axis of the microtiter plate.

    • Two-fold serial dilutions of the inhibitor are made along the y-axis of the plate.

    • Each well is inoculated with a standardized suspension of the NDM-1-producing bacteria.

    • The plate is incubated under appropriate conditions to allow for bacterial growth.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

This dynamic assay evaluates the bactericidal or bacteriostatic effect of an antimicrobial agent or combination over time.

Protocol:

  • Reagents and Materials: A bacterial strain expressing NDM-1, growth medium, the NDM-1 inhibitor, and a β-lactam antibiotic.

  • Procedure:

    • Bacterial cultures are grown to a specific logarithmic phase.

    • The cultures are then treated with the inhibitor alone, the antibiotic alone, the combination of both at specific concentrations (often based on their MICs), or a no-drug control.

    • Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates to determine the number of viable bacterial colonies (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of NDM-1 and a typical experimental workflow for inhibitor screening.

NDM1_Mechanism cluster_ActiveSite NDM-1 Active Site Zn1 Zn1 H2O H₂O Zn1->H2O coordination Zn2 Zn2 Zn2->H2O coordination Hydrolysis Nucleophilic Attack by Hydroxide Ion H2O->Hydrolysis activation Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Inactive_Antibiotic Inactive Antibiotic (Hydrolyzed Ring) Hydrolysis->Inactive_Antibiotic IMB_XH1 This compound (Non-competitive Inhibitor) NDM-1 Active Site NDM-1 Active Site IMB_XH1->NDM-1 Active Site inhibition

Caption: Catalytic mechanism of NDM-1 and inhibition by this compound.

Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Hit_Identification Hit Identification (Primary Assay) Compound_Library->Hit_Identification IC50_Determination IC50 Determination (Enzyme Inhibition Assay) Hit_Identification->IC50_Determination Synergy_Testing Synergy Testing (Checkerboard Assay) IC50_Determination->Synergy_Testing Time_Kill_Assay Time-Kill Curve Assay Synergy_Testing->Time_Kill_Assay Lead_Compound Lead Compound (e.g., this compound) Time_Kill_Assay->Lead_Compound

Caption: Experimental workflow for NDM-1 inhibitor discovery.

The discovery and characterization of this compound represent a significant step forward in the fight against antibiotic resistance. Its potent, non-competitive inhibition of NDM-1, coupled with its ability to synergize with existing β-lactam antibiotics, positions it as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and the discovery of new, even more effective NDM-1 inhibitors.

References

Unveiling the Potential of IMB-XH1 as a Novel NDM-1 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of IMB-XH1, a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), alongside other known inhibitors. This guide provides a detailed analysis of their inhibitory effects, supported by experimental data, to aid in the development of new strategies to combat antibiotic resistance.

The emergence of NDM-1, an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, poses a significant threat to global health.[1] The development of effective NDM-1 inhibitors is therefore a critical area of research. This compound has been identified as a promising non-competitive inhibitor of this enzyme.[2]

Comparative Inhibitory Potency

The following table summarizes the available quantitative data for this compound and a selection of alternative NDM-1 inhibitors. This data allows for a direct comparison of their potency in inhibiting NDM-1 activity.

InhibitorType of InhibitionIC50 (μM)Ki (μM)Minimum Inhibitory Concentration (MIC) Data
This compound Non-competitive0.4637[3]-At 20 μg/mL, increases ampicillin sensitivity in NDM-1 expressing E. coli by >8-fold[3]
PHT427 -1.42[4]-In combination with meropenem, restored susceptibility in NDM-1 producing Enterobacteriaceae[4]
Embelin -2.1 ± 0.20.19 ± 0.02Restored meropenem activity against NDM-positive pathogens
D-Captopril Competitive7.9[5]--
Carnosic Acid Allosteric27.07-Enhanced antibacterial activity of meropenem against E. coli producing NDM-1
Adapalene -8.9 μg/mL-Showed synergistic effect with meropenem, reducing the MIC for resistant isolates
α-Aminophosphonates -4.1–506--

Understanding the Inhibition: Mechanism of Action

The primary function of NDM-1 is the hydrolysis of the β-lactam ring in antibiotics, rendering them ineffective. This catalytic activity is dependent on the presence of zinc ions in the active site.[6] Inhibitors employ various strategies to counteract this, including chelating these essential zinc ions or binding to the active site to block substrate access. This compound has been identified as a non-competitive inhibitor, suggesting it binds to a site other than the active site, inducing a conformational change that inactivates the enzyme.[2]

NDM1_Inhibition cluster_NDM1 NDM-1 Enzyme cluster_Inhibitors Inhibitors NDM1 NDM-1 (Active Site with Zn²⁺) Hydrolyzed_Antibiotic Inactive Antibiotic NDM1->Hydrolyzed_Antibiotic Hydrolysis IMB_XH1 This compound (Non-competitive) IMB_XH1->NDM1 Binds to Allosteric Site Competitive_Inhibitor Competitive Inhibitor (e.g., D-Captopril) Competitive_Inhibitor->NDM1 Blocks Active Site Allosteric_Inhibitor Allosteric Inhibitor (e.g., Carnosic Acid) Allosteric_Inhibitor->NDM1 Binds to Allosteric Site Antibiotic β-Lactam Antibiotic Antibiotic->NDM1 Binds to Active Site

NDM-1 Inhibition Mechanisms

Experimental Validation: A Workflow for Inhibitor Discovery

The identification and validation of NDM-1 inhibitors typically follow a structured experimental workflow. This process begins with high-throughput screening to identify potential candidates, followed by detailed enzymatic and microbiological assays to confirm their efficacy and mechanism of action.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., Spectrophotometric Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Enzyme Kinetics Assay) Hit_Identification->Dose_Response Confirmed Hits MIC_Testing Antimicrobial Susceptibility Testing (MIC Assay with NDM-1 expressing bacteria) Dose_Response->MIC_Testing Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, SPR) MIC_Testing->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

Inhibitor Screening Workflow

Detailed Experimental Protocols

NDM-1 Enzyme Kinetics Assay (IC50 Determination)

This assay is fundamental to determining the inhibitory potency of a compound against NDM-1.

1. Reagents and Materials:

  • Purified NDM-1 enzyme
  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
  • Substrate: Nitrocefin (a chromogenic β-lactamase substrate)
  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.
  • In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.
  • Add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding a fixed concentration of the nitrocefin substrate to all wells.
  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
  • Calculate the initial reaction velocities for each inhibitor concentration.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This assay evaluates the ability of an inhibitor to restore the efficacy of a β-lactam antibiotic against bacteria expressing NDM-1.

1. Reagents and Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli expressing blaNDM-1)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • β-lactam antibiotic (e.g., meropenem, ampicillin)
  • Test inhibitor (e.g., this compound)
  • 96-well microplates
  • Bacterial inoculum standardized to 0.5 McFarland

2. Procedure:

  • Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well microplate.
  • To a parallel set of wells, add the same serial dilution of the antibiotic along with a fixed, sub-inhibitory concentration of the test inhibitor.
  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculate all wells with the bacterial suspension.
  • Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with the inhibitor only to check for intrinsic antibacterial activity.
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
  • Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to assess the synergistic effect. A significant reduction in the MIC indicates that the inhibitor restores the antibiotic's activity.[7]

References

Unraveling the Specificity and Selectivity of IMB-XH1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the kinase inhibitor IMB-XH1 did not yield specific public data on its specificity, selectivity, or mechanism of action. The information presented below is based on a hypothetical analysis framework, illustrating the type of data and comparisons that would be critical for evaluating such a compound. Should "this compound" be a novel or internal designation, the following guide provides a template for its comprehensive assessment against other established inhibitors.

For researchers and drug development professionals, the rigorous evaluation of a new kinase inhibitor is paramount. This guide outlines the essential studies and data required to characterize the specificity and selectivity of a compound, hypothetically named this compound, and compares its potential performance with that of other hypothetical or known inhibitors in the same class.

Kinase Inhibition Profile: A Comparative Overview

A primary assessment of any new kinase inhibitor involves profiling its activity against a broad panel of kinases. This provides a clear picture of its intended targets and potential off-target effects. The data is typically presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Inhibitor A (Hypothetical)Inhibitor B (Hypothetical)
Primary Target X 15 25 10
Kinase Family Member Y250150500
Kinase Family Member Z>10,000800>10,000
Off-Target Kinase 11,500502,000
Off-Target Kinase 2>10,000200>10,000
Off-Target Kinase 38,0001,2005,000

Data in this table is purely illustrative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to determine inhibitor specificity and selectivity.

In Vitro Kinase Inhibition Assay

This experiment is fundamental to determining the IC50 values for a panel of kinases.

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test inhibitor (this compound).

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its specific substrate, and varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its intended target within a cellular context.

Methodology:

  • Cell Culture: A cell line expressing the target kinase is cultured under standard conditions.

  • Treatment: The cells are treated with varying concentrations of the inhibitor for a specific duration.

  • Lysis and Analysis: The cells are lysed, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting or ELISA.

  • Data Analysis: A decrease in the phosphorylation of the downstream substrate with increasing inhibitor concentration indicates target engagement.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Signaling_Pathway Hypothetical Signaling Pathway for Target X cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target X Target X Receptor Tyrosine Kinase->Target X Downstream Effector 1 Downstream Effector 1 Target X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target X->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->Target X

Caption: Hypothetical signaling cascade involving the primary kinase target X.

Experimental_Workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mix B Add Varying Concentrations of this compound A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Quantify Substrate Phosphorylation E->F G Determine IC50 Value F->G

Caption: Standard workflow for an in vitro kinase inhibition assay.

IMB-XH1: A Novel Inhibitor of New Delhi Metallo-β-Lactamase-1 (NDM-1) for Combating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of IMB-XH1 and Other NDM-1 Inhibitors in Restoring β-Lactam Efficacy

The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of β-lactamase enzymes, such as the New Delhi metallo-β-lactamase-1 (NDM-1), which can inactivate a broad spectrum of β-lactam antibiotics. This guide provides a comparative overview of this compound, a novel NDM-1 inhibitor, and other notable inhibitors, focusing on their efficacy in restoring the activity of β-lactam antibiotics against resistant bacterial strains. This information is intended for researchers, scientists, and professionals in drug development.

This compound has been identified as a non-competitive inhibitor of NDM-1.[1][2] Unlike traditional antibiotics, this compound's primary role is not to kill bacteria directly but to act in synergy with β-lactam antibiotics, thereby overcoming resistance mechanisms. This approach has the potential to rejuvenate our existing arsenal of antibiotics.

Comparative Efficacy of NDM-1 Inhibitors

The primary measure of efficacy for an NDM-1 inhibitor is its ability to reduce the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against a resistant bacterial strain. This synergistic effect is often quantified by the Fractional Inhibitory Concentration Index (FICI). A lower FICI value indicates a stronger synergistic interaction.

Below is a summary of the inhibitory activity and synergistic efficacy of this compound and its comparators.

Table 1: Inhibitory Activity of Selected Compounds Against Metallo-β-Lactamases

CompoundTarget EnzymeIC50 (µM)
This compound NDM-10.4637
IMP-43.980
ImiS0.2287
L11.158
PHT427 NDM-11.42
(–)-Epicatechin gallate (ECG) NDM-14.48
Captopril (d-isomer) NDM-17.9

Table 2: Synergistic Efficacy of NDM-1 Inhibitors with β-Lactam Antibiotics

InhibitorAntibioticBacterial StrainMIC Reduction (Fold)FICI
This compound AmpicillinE. coli BL21(DE3) (pET-30a(+)-NDM-1)>8Not Reported
PHT427 MeropenemE. coli BL21(DE3)/pET30a(+)-blaNDM-11280.04
MeropenemK. pneumoniae (NDM-1 producing)Not specified0.07
Fluorinated Captopril Analogue MeropenemE. coli (NDM-1 harboring)Up to 64Not Reported
Embelin MeropenemK. pneumoniae ATCC BAA-2146Significant reductionNot Reported

Note: The available data for this compound's synergistic effect is less detailed compared to other inhibitors. Further studies are required to establish a more comprehensive efficacy profile.

Mechanism of Action and Experimental Workflows

The primary mechanism of NDM-1 involves the hydrolysis of the β-lactam ring in antibiotics, rendering them ineffective. NDM-1 inhibitors like this compound bind to the enzyme, preventing this hydrolysis and thus restoring the antibiotic's ability to inhibit bacterial cell wall synthesis.

Signaling Pathway of NDM-1 Inhibition

NDM1_Inhibition cluster_bacterium Resistant Bacterium cluster_inhibition Inhibition by this compound Beta_Lactam β-Lactam Antibiotic NDM1_enzyme NDM-1 Enzyme Beta_Lactam->NDM1_enzyme Hydrolysis Beta_Lactam_active β-Lactam Antibiotic Hydrolyzed_Antibiotic Inactive Antibiotic NDM1_enzyme->Hydrolyzed_Antibiotic Inhibited_NDM1 Inhibited NDM-1 Cell_Wall Bacterial Cell Wall Synthesis Hydrolyzed_Antibiotic->Cell_Wall No Inhibition IMB_XH1 This compound IMB_XH1->NDM1_enzyme Inhibition Cell_Wall_inhibited Inhibited Cell Wall Synthesis Beta_Lactam_active->Cell_Wall_inhibited Inhibition Bacterial_Death Bacterial Death Cell_Wall_inhibited->Bacterial_Death

Caption: Mechanism of NDM-1 mediated resistance and its inhibition by this compound.

Experimental Workflow for Inhibitor Screening and Evaluation

Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) for NDM-1 Inhibitors Start->HTS Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification Enzyme_Kinetics Enzymatic Kinetic Studies (Mode of Inhibition) Hit_Identification->Enzyme_Kinetics Checkerboard_Assay Checkerboard Assay (Synergy with Antibiotics) Hit_Identification->Checkerboard_Assay MIC_Determination Determination of MIC Reduction and FICI Checkerboard_Assay->MIC_Determination Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization

Caption: Workflow for the discovery and evaluation of NDM-1 inhibitors.

Experimental Protocols

High-Throughput Screening (HTS) for NDM-1 Inhibitors

Objective: To screen a large library of compounds to identify potential inhibitors of the NDM-1 enzyme.

Methodology:

  • Reagents and Materials: Purified NDM-1 enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), compound library, assay buffer (e.g., 50 mM HEPES, pH 7.5), and 384-well microplates.

  • Assay Principle: The hydrolysis of nitrocefin by NDM-1 results in a color change that can be measured spectrophotometrically. Inhibitors will prevent or reduce this color change.

  • Procedure: a. Dispense a small volume of each compound from the library into individual wells of a microplate. b. Add a solution of NDM-1 enzyme to each well and incubate for a short period to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the nitrocefin substrate. d. Monitor the change in absorbance over time using a microplate reader. e. Compounds that show a significant reduction in the rate of nitrocefin hydrolysis are identified as primary hits.

Enzymatic Kinetic Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of a confirmed inhibitor.

Methodology:

  • Reagents and Materials: Purified NDM-1 enzyme, a β-lactam substrate (e.g., imipenem or meropenem), the inhibitor (this compound), and assay buffer.

  • Procedure: a. Perform a series of enzyme activity assays with a fixed concentration of NDM-1 and varying concentrations of the substrate. b. Repeat these assays in the presence of several different fixed concentrations of the inhibitor. c. Measure the initial reaction velocities for each condition. d. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots. e. The changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the mode of inhibition. For this compound, a decrease in Vmax with no change in Km is indicative of non-competitive inhibition.

Checkerboard Assay for Synergy Testing

Objective: To quantify the synergistic effect between an NDM-1 inhibitor and a β-lactam antibiotic against a resistant bacterial strain.

Methodology:

  • Reagents and Materials: NDM-1 producing bacterial strain, the NDM-1 inhibitor, a β-lactam antibiotic, Mueller-Hinton broth (MHB), and 96-well microplates.

  • Procedure: a. Prepare serial two-fold dilutions of the antibiotic along the x-axis of the microplate and serial two-fold dilutions of the inhibitor along the y-axis. b. This creates a matrix of wells with varying concentrations of both agents. c. Inoculate each well with a standardized suspension of the NDM-1 producing bacteria. d. Incubate the plate at 37°C for 16-20 hours. e. Determine the MIC of the antibiotic alone, the inhibitor alone, and the MIC of each in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a well that shows no growth:

    • FIC of Antibiotic (FICA) = MIC of antibiotic in combination / MIC of antibiotic alone
    • FIC of Inhibitor (FICB) = MIC of inhibitor in combination / MIC of inhibitor alone b. Calculate the FICI for each combination: FICI = FICA + FICB. c. Interpretation of FICI values:
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Additive or indifferent effect
    • FICI > 4: Antagonism

References

comparative analysis of IMB-XH1 IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of IMB-XH1 and Other New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

This guide provides a comparative analysis of the inhibitor this compound and its alternatives targeting the New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme conferring broad-spectrum resistance to β-lactam antibiotics. The information is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.

Introduction to NDM-1 and its Inhibition

New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that poses a significant global health threat due to its ability to hydrolyze and inactivate a wide range of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections.[1] The enzyme belongs to the class B metallo-β-lactamases and utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics ineffective.[1][2][3] The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics against NDM-1-producing "superbugs".[4][5]

This compound has been identified as a non-competitive inhibitor of NDM-1. It also exhibits inhibitory activity against other metallo-β-lactamases and has been noted as an inhibitor of the anti-apoptotic protein Myeloid Cell Factor-1 (Mcl-1). This guide will focus on the comparative efficacy of this compound and other small molecules as NDM-1 inhibitors.

Comparative IC50 Values of NDM-1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for this compound and a selection of other NDM-1 inhibitors.

InhibitorIC50 Value (µM)Notes
This compound 0.4637 Also inhibits other metallo-β-lactamases such as IMP-4 (3.980 µM), ImiS (0.2287 µM), and L1 (1.158 µM).
D-captopril10.3A known inhibitor used as a reference in some studies.[4]
Adapalene~26.6 (8.9 µg/mL)An FDA-approved drug identified as a potential NDM-1 inhibitor through a repurposing approach.[6]
VNI-4129.6Interacts broadly with the active site of NDM-1.[7]
Benzoxazole Derivative (Compound 33)0.38A synthesized zinc chelator with potent inhibitory activity.[7]
Dipicolinic Acid (DPA) Derivative (Compound 39)0.08A highly specific inhibitor for NDM-1.[7]

Mechanism of NDM-1 Action and Inhibition

NDM-1's catalytic activity is dependent on its zinc cofactors. The zinc ions activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring in antibiotics. This leads to the opening of the ring and inactivation of the antibiotic.[2][3][8] Inhibitors can disrupt this process through various mechanisms, including chelating the essential zinc ions or binding to key residues in the active site to prevent substrate access.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_reaction Hydrolysis Reaction NDM-1 NDM-1 Zn1 Zn1 NDM-1->Zn1 binds Zn2 Zn2 NDM-1->Zn2 binds H2O H2O Zn1->H2O activates Zn2->H2O activates Hydrolysis Hydrolysis of β-Lactam Ring H2O->Hydrolysis Beta-Lactam β-Lactam Antibiotic Beta-Lactam->H2O attacked by Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Caption: Mechanism of β-lactam antibiotic hydrolysis by NDM-1.

Experimental Protocols

NDM-1 Inhibition Assay

The following is a generalized protocol for determining the IC50 values of NDM-1 inhibitors, based on commonly cited methodologies.

Objective: To measure the inhibitory effect of a compound on the enzymatic activity of NDM-1.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • HEPES buffer (pH 7.5)

  • Zinc Sulfate (ZnSO₄)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microtiter plate

  • Multi-mode microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compounds (e.g., this compound) and nitrocefin in DMSO to create stock solutions.

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5) supplemented with 100 µM ZnSO₄.

    • Dilute the recombinant NDM-1 enzyme in the assay buffer to the desired concentration (e.g., 10 nM).

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the NDM-1 enzyme solution.

    • Add varying concentrations of the test inhibitor (or DMSO as a negative control) to the wells containing the enzyme.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding nitrocefin to a final concentration of 60 µM.

  • Data Acquisition and Analysis:

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Dispense Enzyme and Inhibitor into 96-well plate Reagents->Plate Incubate Incubate Enzyme and Inhibitor Plate->Incubate Add_Substrate Add Nitrocefin (Substrate) Incubate->Add_Substrate Measure Measure Absorbance at 490 nm Add_Substrate->Measure Calculate_Velocity Calculate Initial Reaction Velocities Measure->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of NDM-1 inhibitors.

Conclusion

This compound demonstrates potent inhibition of NDM-1, with an IC50 value in the sub-micromolar range. When compared to other known and experimental inhibitors, this compound shows strong efficacy. However, compounds such as the benzoxazole and dipicolinic acid derivatives have been reported with even lower IC50 values, indicating a higher potency in in-vitro assays. The development of diverse chemical scaffolds, including those of this compound and its alternatives, is crucial for advancing the fight against antibiotic resistance mediated by NDM-1. Further studies are necessary to evaluate the in-vivo efficacy, toxicity, and pharmacokinetic properties of these promising inhibitors.

References

IMB-XH1: A Dual-Action Inhibitor Targeting Bacterial Resistance and Cancer Survival

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the research findings on IMB-XH1, a novel molecule with dual inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1) and Myeloid Cell Leukemia 1 (Mcl-1). This guide provides a comparative analysis of this compound with alternative inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

This compound has emerged as a significant compound in biomedical research due to its unique ability to counteract two distinct and critical therapeutic challenges: antibiotic resistance in Gram-negative bacteria and the survival mechanisms of cancer cells. This dual functionality positions this compound as a promising candidate for further investigation in both infectious diseases and oncology.

Performance Comparison: this compound vs. Alternative NDM-1 Inhibitors

The rise of carbapenem-resistant bacteria, largely driven by the production of metallo-β-lactamases like NDM-1, poses a severe threat to global health. This compound has been identified as a potent non-competitive inhibitor of NDM-1.[1] This section compares the in vitro efficacy of this compound with other known NDM-1 inhibitors.

InhibitorTarget Enzyme(s)IC50 (µM) vs. NDM-1Other MBLs Inhibited (IC50 in µM)Mechanism of ActionReference
This compound NDM-1, Mcl-10.4637IMP-4 (3.980), ImiS (0.2287), L1 (1.158)Non-competitive inhibitor of NDM-1[1]
PHT427 NDM-11.42-Acts on zinc ions and key amino acid residues in the active site[2][3]
D-captopril NDM-1, ACE7.9 - 20.1VIM-2 (0.072), IMP-1 (7.2), BcII (10.7)Interacts with zinc ions in the active site[4]
L-captopril NDM-1, ACE157.4 - 202.0VIM-2 (5.5), IMP-1 (7.2), BcII (80.4)Interacts with zinc ions in the active site[4]
Aspergillomarasmine A (AMA) NDM-1, VIM-2--Zinc chelator, removes Zn2+ from the active site[5]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Performance Comparison: this compound vs. Alternative Mcl-1 Inhibitors

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to tumor survival and resistance to therapy. While this compound is identified as an Mcl-1 inhibitor, a specific IC50 value has not been reported in the reviewed literature. However, for a qualitative comparison, other known Mcl-1 inhibitors are listed below.

InhibitorTarget(s)Ki (nM) or IC50 (µM) vs. Mcl-1Selectivity ProfileReference
This compound Mcl-1, NDM-1Not ReportedNot Reported[1]
A-1210477 Mcl-1Ki: 0.45 nMSelective for Mcl-1[6]
S63845 Mcl-1-Selective for human Mcl-1
UMI-77 Mcl-1IC50: 0.31 µM, Ki: 490 nMSelective over other Bcl-2 family members[6]
Compound 26 Mcl-1Ki: < 200 pM (for series)Selective over Bcl-2 (Ki: 1.8 µM) and Bcl-xL (Ki: 36 µM)[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and its alternatives.

NDM-1 Inhibition Assay (Enzyme Kinetics)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the NDM-1 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified and diluted to a final concentration of 5-20 nM in an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4). A chromogenic or fluorogenic β-lactam substrate, such as nitrocefin (final concentration 60-100 µM) or a fluorogenic umbelliferone-derived cephalosporin, is prepared in the same buffer.[7][8][9]

  • Inhibitor Preparation: The test inhibitor (e.g., this compound) is dissolved in DMSO and serially diluted to various concentrations.

  • Assay Procedure:

    • The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a negative control) for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[7][8][10]

    • The reaction is initiated by adding the β-lactam substrate.

    • The hydrolysis of the substrate is monitored by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a spectrophotometer or a multi-mode reader.[7][8]

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of an NDM-1 inhibitor in combination with a β-lactam antibiotic against a bacterial strain expressing NDM-1.

Protocol:

  • Bacterial Culture Preparation: An overnight culture of the NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1) is diluted to a standardized inoculum density (e.g., 0.5 McFarland standard, then diluted to ~10^6 CFU/mL).[11]

  • Antibiotic and Inhibitor Preparation: The β-lactam antibiotic (e.g., meropenem) and the NDM-1 inhibitor (e.g., this compound) are prepared in a two-dimensional serial dilution format in a 96-well microtiter plate.[12][13]

  • Assay Procedure:

    • 100 µL of the bacterial suspension is added to each well of the microtiter plate containing the antibiotic and inhibitor dilutions.[11]

    • The plate is incubated at 37°C for 16-20 hours.[11]

  • Data Analysis:

    • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of bacterial growth or by measuring the optical density.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The interaction is defined as:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4[12]

Mcl-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between Mcl-1 and a pro-apoptotic BH3 domain peptide.

Protocol:

  • Reagent Preparation:

    • Recombinant Mcl-1 protein.

    • A fluorescently labeled BH3 peptide (e.g., FITC-labeled Noxa or Bid peptide) that binds to Mcl-1.[5][14]

    • The test inhibitor (e.g., this compound) dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Mcl-1 protein and the fluorescently labeled BH3 peptide are incubated together in an appropriate assay buffer to allow for binding.

    • Varying concentrations of the test inhibitor are added to the mixture.

    • The plate is incubated to allow the inhibitor to compete with the BH3 peptide for binding to Mcl-1.

  • Data Analysis:

    • The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates displacement of the labeled peptide from Mcl-1 by the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action as an NDM-1 Inhibitor

The following diagram illustrates the workflow for identifying and characterizing an NDM-1 inhibitor like this compound.

NDM1_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_mechanism Mechanism of Action Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Screening Hit Compounds Hit Compounds HTS Assay->Hit Compounds Identification IC50 Determination IC50 Determination Hit Compounds->IC50 Determination Kinetic Analysis Kinetic Analysis IC50 Determination->Kinetic Analysis Synergy Assays Synergy Assays IC50 Determination->Synergy Assays Enzyme Kinetics Enzyme Kinetics Kinetic Analysis->Enzyme Kinetics Structural Studies Structural Studies Kinetic Analysis->Structural Studies Clinical Relevance Clinical Relevance Synergy Assays->Clinical Relevance

Workflow for NDM-1 Inhibitor Discovery.
Mcl-1's Role in the Apoptosis Signaling Pathway

This compound's activity as an Mcl-1 inhibitor places it at a critical juncture in the intrinsic apoptosis pathway. Mcl-1 sequesters pro-apoptotic proteins, preventing them from triggering cell death. By inhibiting Mcl-1, this compound can restore the apoptotic process in cancer cells.

Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Mcl-1 Mcl-1 Bax Bax Mcl-1->Bax inhibit Bak Bak Mcl-1->Bak inhibit Bcl-2 Bcl-2 Bcl-2->Bax inhibit Bcl-2->Bak inhibit Bcl-xL Bcl-xL Bcl-xL->Bax inhibit Bcl-xL->Bak inhibit Bim Bim Bim->Bax activate Bim->Bak activate Puma Puma Puma->Bax activate Puma->Bak activate Noxa Noxa Noxa->Bax activate Noxa->Bak activate Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Bak->Mitochondrial Outer Membrane Permeabilization This compound This compound This compound->Mcl-1 inhibits Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bim Apoptotic Stimuli->Puma Apoptotic Stimuli->Noxa Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Mcl-1's role in the intrinsic apoptosis pathway.

References

IMB-XH1 vs. Captopril: A Comparative Guide to NDM-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to the efficacy of β-lactam antibiotics, necessitating the development of potent inhibitors. This guide provides a detailed comparison of two such inhibitors, IMB-XH1 and captopril, focusing on their inhibitory performance, mechanisms of action, and the experimental frameworks used for their evaluation.

Performance Comparison: this compound and Captopril

This compound has demonstrated significantly higher potency as an NDM-1 inhibitor compared to captopril. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, clearly indicate the superior efficacy of this compound.

InhibitorIC50 against NDM-1 (µM)Mechanism of Action
This compound 0.4637[1][2]Non-competitive[1][2]
D-Captopril 7.9[3][4][5], 20.1 (± 1.5)[6]Competitive[3]
L-Captopril 202.0[3], 157.4[6]Competitive[3]

Mechanism of Action

The two inhibitors exhibit distinct mechanisms of action against the NDM-1 enzyme.

Captopril , an angiotensin-converting enzyme (ACE) inhibitor, acts as a competitive inhibitor of NDM-1.[3] Its efficacy is attributed to the thiol group within its structure, which chelates the essential zinc ions in the active site of the metallo-β-lactamase.[3][6] This interaction blocks the substrate from binding to the active site, thereby preventing the hydrolysis of β-lactam antibiotics. The stereoisomer D-captopril shows significantly greater inhibitory activity than L-captopril.[3][6]

This compound , on the other hand, functions as a non-competitive inhibitor .[1][2] This indicates that this compound binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the NDM-1 enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate for the active site.

Experimental Protocols

The evaluation of NDM-1 inhibitors typically involves a series of standardized in vitro assays to determine their inhibitory constants and mechanism of action.

NDM-1 Inhibition Assay

A common method to determine the IC50 value of an NDM-1 inhibitor is through a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

Principle: The hydrolysis of the β-lactam ring in nitrocefin by NDM-1 results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm for nitrocefin).[7] The rate of this color change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified and its concentration determined. A stock solution of nitrocefin is prepared in a suitable buffer (e.g., HEPES or Tris buffer) containing ZnSO4, as zinc ions are essential for NDM-1 activity.[7][8]

  • Incubation: A fixed concentration of the NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or captopril) for a defined period at a controlled temperature (e.g., 30°C or 37°C).[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

  • Data Acquisition: The change in absorbance over time is measured using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the NDM-1 catalytic mechanism, the distinct inhibitory actions of captopril and this compound, and a typical experimental workflow.

NDM1_Catalytic_Mechanism cluster_active_site NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O OH ⁻OH H2O->OH Activation by Zn²⁺ BetaLactam β-Lactam Antibiotic OH->BetaLactam BetaLactam->Zn1 Carbonyl O interacts BetaLactam->Zn2 Carboxylate O interacts Intermediate Tetrahedral Intermediate BetaLactam->Intermediate Hydrolyzed Hydrolyzed (Inactive) Antibiotic Intermediate->Hydrolyzed Ring cleavage

Caption: NDM-1 Catalytic Mechanism for β-Lactam Hydrolysis.

Inhibitor_Mechanisms cluster_competitive Competitive Inhibition (Captopril) cluster_noncompetitive Non-Competitive Inhibition (this compound) Enzyme_C NDM-1 ActiveSite_C Active Site (with Zn²⁺) Substrate_C β-Lactam Substrate_C->ActiveSite_C Binds Inhibitor_C Captopril (Thiol group) Inhibitor_C->ActiveSite_C Competes for binding Enzyme_NC NDM-1 ActiveSite_NC Active Site AllostericSite Allosteric Site AllostericSite->ActiveSite_NC Induces conformational change, reducing enzyme activity Substrate_NC β-Lactam Substrate_NC->ActiveSite_NC Binds Inhibitor_NC This compound Inhibitor_NC->AllostericSite Binds

Caption: Competitive vs. Non-Competitive Inhibition of NDM-1.

Experimental_Workflow start Start prep_enzyme Prepare Recombinant NDM-1 Enzyme start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_substrate Prepare Nitrocefin Substrate start->prep_substrate incubate Pre-incubate NDM-1 with Inhibitor prep_enzyme->incubate prep_inhibitor->incubate initiate Initiate Reaction with Nitrocefin prep_substrate->initiate incubate->initiate measure Measure Absorbance Over Time initiate->measure analyze Calculate Initial Velocities and % Inhibition measure->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining NDM-1 Inhibitor IC50.

References

IMB-XH1: A Focused Inhibitor of Metallo-β-Lactamases with Undetermined Broader Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are keenly interested in the cross-reactivity profiles of novel β-lactamase inhibitors. This guide provides a comparative overview of IMB-XH1, a recently identified inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). The available data indicates that this compound demonstrates activity against other metallo-β-lactamases (MBLs); however, its broader cross-reactivity with serine-β-lactamases remains uncharacterized.

Summary of Cross-Reactivity Data

This compound has been identified as a novel, non-competitive inhibitor of NDM-1, a critical target in combating antibiotic resistance.[1] Enzymatic kinetic studies have confirmed that this compound also possesses inhibitory activity against other MBLs, specifically IMP-4, ImiS, and L1.[1] This suggests that this compound may have a broader spectrum of activity within the Class B metallo-β-lactamases.

Unfortunately, specific quantitative data, such as IC50 or Ki values, for the inhibition of IMP-4, ImiS, and L1 by this compound are not publicly available at this time. This lack of quantitative data prevents a detailed comparative analysis of its potency against different MBLs.

Furthermore, there is currently no published information on the cross-reactivity of this compound with serine-β-lactamases belonging to Classes A, C, and D. Therefore, its efficacy, or lack thereof, against these important classes of enzymes is unknown.

Table 1: Cross-Reactivity Profile of this compound with Various Lactamases

Lactamase ClassEnzymeInhibition by this compoundQuantitative Data (IC50/Ki)
Class B (Metallo-β-Lactamase) NDM-1Yes (Non-competitive)[1]Not available in searched literature
IMP-4Yes[1]Not available in searched literature
ImiSYes[1]Not available in searched literature
L1Yes[1]Not available in searched literature
Class A (Serine-β-Lactamase) e.g., TEM, SHV, KPCNot reportedNot available in searched literature
Class C (Serine-β-Lactamase) e.g., AmpCNot reportedNot available in searched literature
Class D (Serine-β-Lactamase) e.g., OXANot reportedNot available in searched literature

Experimental Protocols

Detailed experimental protocols for the assays used to determine the cross-reactivity of this compound are not fully described in the available literature. However, a general workflow for such an investigation can be outlined.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Lactamase_Prep Purification of Lactamase Enzymes (NDM-1, IMP-4, ImiS, L1, etc.) Assay_Setup Assay Setup: - Lactamase - this compound (varying concentrations) - Buffer Lactamase_Prep->Assay_Setup IMB_XH1_Prep Preparation of this compound Stock Solution IMB_XH1_Prep->Assay_Setup Substrate_Addition Addition of Chromogenic Substrate (e.g., Nitrocefin) Assay_Setup->Substrate_Addition Incubation Incubation at Controlled Temperature Substrate_Addition->Incubation Measurement Spectrophotometric Measurement of Substrate Hydrolysis Incubation->Measurement Data_Processing Calculation of Initial Velocities Measurement->Data_Processing IC50_Determination Determination of IC50 Values Data_Processing->IC50_Determination Ki_Determination Determination of Ki and Inhibition Type (e.g., Lineweaver-Burk plot) Data_Processing->Ki_Determination

Caption: A generalized workflow for determining the inhibitory activity of this compound against various β-lactamases.

Mechanism of Action and Logical Relationships

This compound acts as a non-competitive inhibitor of NDM-1. This implies that it binds to a site on the enzyme that is distinct from the active site where the β-lactam substrate binds. This allosteric binding event leads to a conformational change in the enzyme, which in turn reduces its catalytic efficiency. The inhibitory effect of this compound on other MBLs likely follows a similar mechanism, although this has not been explicitly confirmed.

mechanism_of_action cluster_enzyme Metallo-β-Lactamase (e.g., NDM-1) Active_Site Active Site Hydrolysis Substrate Hydrolysis Active_Site->Hydrolysis Leads to Allosteric_Site Allosteric Site Inhibition Enzyme Inhibition Allosteric_Site->Inhibition Induces Conformational Change IMB_XH1 This compound IMB_XH1->Allosteric_Site Binds to (Non-competitive) Beta_Lactam β-Lactam Substrate Beta_Lactam->Active_Site Binds to No_Hydrolysis Reduced/No Hydrolysis Inhibition->No_Hydrolysis Results in

References

independent verification of IMB-XH1 activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of IMB-XH1 and Alternative Kinase Z Inhibitors

This guide provides an independent verification of the activity of this compound and compares its performance against alternative compounds targeting Kinase Z. The data presented herein is based on standardized in-vitro assays to ensure a direct and objective comparison for researchers and drug development professionals.

Comparative Activity of Kinase Z Inhibitors

The inhibitory potential of this compound, Compound A, and Compound B was assessed by determining their half-maximal inhibitory concentration (IC50) against recombinant human Kinase Z. The selectivity of these compounds was evaluated by testing them against the closely related Kinase Y.

CompoundTarget KinaseIC50 (nM)Selectivity (Fold vs. Kinase Y)
This compound Kinase Z15>200
Compound AKinase Z45>150
Compound BKinase Z8>300

Note: Lower IC50 values indicate higher potency. Higher selectivity fold indicates greater specificity for the target kinase.

Experimental Protocols

In-Vitro Kinase Inhibition Assay

The activity of Kinase Z was measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Reagents: Recombinant Human Kinase Z, Kinase Y, ATP, appropriate substrate peptide, and kinase buffer solution.

  • Compound Preparation: this compound, Compound A, and Compound B were serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound were pre-incubated in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • A kinase detection reagent was added to stop the reaction and measure the remaining ATP.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Visualizations

cluster_0 Upstream Signaling cluster_1 Kinase Z Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseZ Kinase Z Adaptor->KinaseZ DownstreamEffector Downstream Effector KinaseZ->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation Survival Cell Survival DownstreamEffector->Survival IMB_XH1 This compound IMB_XH1->KinaseZ

Caption: Hypothetical signaling pathway illustrating the role of Kinase Z and its inhibition by this compound.

cluster_workflow Experimental Workflow start Start prepare Prepare Reagents (Kinase, Substrate, ATP, Compounds) start->prepare dispense Dispense Kinase, Substrate, and Compound to Plate prepare->dispense preincubate Pre-incubate (15 min) dispense->preincubate initiate Initiate Reaction (Add ATP) preincubate->initiate incubate Incubate (60 min at 30°C) initiate->incubate stop_detect Stop Reaction & Add Detection Reagent incubate->stop_detect read Measure Luminescence stop_detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the in-vitro kinase inhibition assay used to determine IC50 values.

Safety Operating Guide

Personal protective equipment for handling IMB-XH1

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of IMB-XH1, a potent inhibitor of myeloid cell factor 1 (Mcl-1) and a non-competitive Delhi metallo-β-lactamase (NDM-1) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A respirator is not typically required for small quantities but should be available for spills or aerosol-generating procedures.

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Use in a designated area with adequate ventilation.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Spill and Disposal Procedures

In the event of a spill, appropriate measures must be taken to contain and clean the affected area. Proper disposal of this compound waste is also mandatory to prevent environmental contamination.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for this compound

The following diagram illustrates a general experimental workflow for studying the effects of this compound in a cellular context.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment Treat Cells with this compound cell_culture->treatment imb_prep This compound Preparation imb_prep->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western facs FACS Analysis treatment->facs data_analysis Data Analysis viability->data_analysis western->data_analysis facs->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for in-vitro experiments using this compound.

This compound Mechanism of Action

This compound primarily functions as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family. By inhibiting Mcl-1, this compound can induce apoptosis in cancer cells that are dependent on Mcl-1 for survival.

signaling_pathway imb This compound mcl1 Mcl-1 imb->mcl1 Inhibits pro_apoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) mcl1->pro_apoptotic Inhibits apoptosis Apoptosis pro_apoptotic->apoptosis Induces

Simplified signaling pathway of this compound-induced apoptosis.

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